Product packaging for 3,5-Dibromophenylacetic acid(Cat. No.:CAS No. 188347-49-1)

3,5-Dibromophenylacetic acid

Cat. No.: B031679
CAS No.: 188347-49-1
M. Wt: 293.94 g/mol
InChI Key: NTQNLWCPZSORSR-UHFFFAOYSA-N
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Description

3,5-Dibromophenylacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H6Br2O2 and its molecular weight is 293.94 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Br2O2 B031679 3,5-Dibromophenylacetic acid CAS No. 188347-49-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dibromophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQNLWCPZSORSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415837
Record name 3,5-Dibromophenylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188347-49-1
Record name 3,5-Dibromobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188347-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,5-Dibromophenylacetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dibromophenylacetic acid, a halogenated aromatic compound with applications in biological research, particularly in the study of receptor activity. This document details its chemical identity, physicochemical properties, plausible synthetic routes with experimental protocols, and its role in drug discovery, focusing on its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Core Compound Information

CAS Number: 188347-49-1

This compound is a derivative of phenylacetic acid with two bromine substituents on the phenyl ring. These halogen atoms significantly influence the molecule's electronic properties, lipophilicity, and potential for biological interactions.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Due to limited availability of experimental data for some properties, computed values are included and specified as such.

PropertyValueSource
Molecular Formula C₈H₆Br₂O₂ChemicalBook[1]
Molecular Weight 293.94 g/mol Calculated
Appearance White to off-white solidAssumed based on related compounds
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available
XLogP3-AA 3.5 (Computed)PubChem

For comparison, the properties of the related compound, 3,5-dibromobenzoic acid, are provided in the table below.

PropertyValueSource
CAS Number 618-58-6Cheméo[2]
Molecular Weight 279.91 g/mol Cheméo[2]
Melting Point 218-220 °CSigma-Aldrich
logPoct/wat 2.910 (Computed)Cheméo[2]
log10WS -3.86 (Computed)Cheméo[2]

Synthesis and Experimental Protocols

Method 1: Hydrolysis of 3,5-Dibromobenzyl Cyanide

This is a classic and reliable method for the synthesis of phenylacetic acids.

Reaction Scheme:

Experimental Protocol (Acid-Catalyzed Hydrolysis):

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dibromobenzyl cyanide (1.0 eq), water (10.0 eq), and concentrated sulfuric acid (5.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Isolation: The this compound will precipitate as a solid. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold water to remove any remaining acid. Recrystallize the solid from an appropriate solvent system, such as ethanol/water, to yield the purified product.

Method 2: Willgerodt-Kindler Reaction of 3,5-Dibromoacetophenone

This method allows for the conversion of an acetophenone to a phenylacetic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 3,5-dibromoacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

  • Reaction: Heat the mixture to reflux (around 130-140 °C) for 6-8 hours. The reaction mixture will become dark and viscous.

  • Hydrolysis of Thiomorpholide: Cool the reaction mixture and add a 20% aqueous solution of sodium hydroxide. Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate thiomorpholide.

  • Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic.

  • Isolation and Purification: The this compound will precipitate. Collect the solid by filtration, wash with cold water, and purify by recrystallization.[3]

G Synthesis Workflow for this compound cluster_0 Method 1: Hydrolysis of 3,5-Dibromobenzyl Cyanide cluster_1 Method 2: Willgerodt-Kindler Reaction start1 3,5-Dibromobenzyl Cyanide step1_1 Acid or Base Hydrolysis (e.g., H₂SO₄, H₂O, heat) start1->step1_1 product1 This compound step1_1->product1 start2 3,5-Dibromoacetophenone step2_1 Reaction with Sulfur and Morpholine start2->step2_1 intermediate Thiomorpholide Intermediate step2_1->intermediate step2_2 Hydrolysis (e.g., NaOH, H₂O, heat, then HCl) intermediate->step2_2 product2 This compound step2_2->product2 G General Pharmacophore for TRPV1 Antagonists cluster_key Key Interactions A_region A-Region (Head) (e.g., Substituted Phenyl Ring) B_region B-Region (Linker) (e.g., Amide, Urea) A_region->B_region Covalent Bond C_region C-Region (Tail) (e.g., Lipophilic Group) B_region->C_region Covalent Bond key A-Region: Interacts with binding pocket B-Region: Provides structural rigidity C-Region: Enhances binding affinity

References

physical and chemical properties of 3,5-Dibromophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,5-Dibromophenylacetic acid (CAS No: 188347-49-1). Due to the limited availability of experimental data in publicly accessible literature, this document combines reported information for structurally related compounds with predicted data to offer a thorough profile. All predicted values are clearly indicated.

Compound Identification and Structure

This compound is a halogenated aromatic carboxylic acid. The presence of two bromine atoms on the phenyl ring significantly influences its physicochemical properties and reactivity.

IdentifierValue
IUPAC Name 2-(3,5-dibromophenyl)acetic acid
CAS Number 188347-49-1[1]
Molecular Formula C₈H₆Br₂O₂[1]
Molecular Weight 293.94 g/mol [2]
Canonical SMILES C1=C(C=C(C=C1Br)CC(=O)O)Br
InChI InChI=1S/C8H6Br2O2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12)[1]
Appearance White to yellow solid[1]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound. Where experimental data is not available, predicted values from computational models are provided.

Table 1: Physical Properties

PropertyValueNotes
Melting Point 135-139 °CPredicted. For comparison, the melting point of the related 3-bromophenylacetic acid is 99-102 °C.
Boiling Point 375.8 ± 37.0 °C at 760 mmHgPredicted
pKa 3.90 ± 0.10Predicted. This is based on the predicted pKa of the structurally similar 3,5-difluorophenylacetic acid. The electron-withdrawing nature of the bromine atoms is expected to make the carboxylic acid more acidic than unsubstituted phenylacetic acid (pKa ≈ 4.3).
Solubility Insoluble in waterPredicted. Expected to be soluble in organic solvents like methanol, ethanol, and acetone.

Table 2: Computed Properties

PropertyValue
XLogP3 3.2
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Exact Mass 291.8785
Monoisotopic Mass 291.8785
Topological Polar Surface Area 37.3 Ų
Heavy Atom Count 12

Spectral Data (Predicted)

No experimental spectra for this compound are readily available. The following are predicted spectral characteristics based on its structure and comparison with related compounds.

¹H NMR Spectrum (Predicted)

  • Aromatic Protons: Two signals are expected in the aromatic region (δ 7.0-8.0 ppm). A singlet for the proton at the C2 position and a doublet or triplet for the proton at the C4 position, with coupling constants typical for meta-substituted benzene rings.

  • Methylene Protons: A singlet for the two protons of the methylene group (-CH₂-) is expected, likely in the range of δ 3.5-4.0 ppm.

  • Carboxylic Acid Proton: A broad singlet for the acidic proton of the carboxylic acid group (-COOH) is expected at δ 10.0-13.0 ppm, which may be exchangeable with D₂O.

¹³C NMR Spectrum (Predicted)

  • Carbonyl Carbon: A signal for the carboxylic acid carbonyl carbon is expected around δ 170-180 ppm.

  • Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-145 ppm). The carbons attached to bromine will be downfield.

  • Methylene Carbon: A signal for the methylene carbon is expected around δ 40-50 ppm.

Infrared (IR) Spectrum (Predicted)

  • O-H Stretch: A broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching of a carboxylic acid.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl group.

  • C-Br Stretch: Absorptions in the fingerprint region, typically between 500 and 700 cm⁻¹, can be attributed to C-Br stretching.

  • Aromatic C-H and C=C Stretches: Bands for aromatic C-H stretching will appear above 3000 cm⁻¹, and C=C stretching bands will be in the 1450-1600 cm⁻¹ region.

Mass Spectrum (Predicted)

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (293.94). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed with peaks at M, M+2, and M+4 in an approximate 1:2:1 ratio.

  • Fragmentation: Common fragmentation patterns for phenylacetic acids include the loss of the carboxyl group (-COOH) and cleavage of the C-C bond between the phenyl ring and the acetic acid moiety.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are provided below.

Synthesis of this compound

A plausible synthetic route for this compound involves the homologation of 3,5-dibromobenzoic acid via the Arndt-Eistert reaction. This multi-step process first converts the carboxylic acid to an acid chloride, which then reacts with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (water) yields the desired homologous carboxylic acid.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Diazoketone Formation cluster_2 Step 3: Wolff Rearrangement and Hydrolysis A 3,5-Dibromobenzoic Acid C 3,5-Dibromobenzoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C E 1-Diazo-2-(3,5-dibromophenyl)ethan-2-one C->E D Diazomethane (CH₂N₂) D->E G This compound E->G Heat F Silver(I) oxide (Ag₂O), H₂O F->G

Synthetic pathway for this compound.

Protocol: Arndt-Eistert Homologation of 3,5-Dibromobenzoic Acid [2][3][4][5]

  • Acid Chloride Formation: 3,5-Dibromobenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂) until the evolution of HCl gas ceases. The excess thionyl chloride is then removed by distillation under reduced pressure to yield crude 3,5-dibromobenzoyl chloride.

  • Diazoketone Synthesis: The crude 3,5-dibromobenzoyl chloride is dissolved in a dry, inert solvent (e.g., diethyl ether) and cooled in an ice bath. A solution of diazomethane in diethyl ether is added portion-wise with stirring until the yellow color of diazomethane persists. The reaction mixture is stirred at 0°C for a few hours. Excess diazomethane is carefully quenched by the dropwise addition of acetic acid.

  • Wolff Rearrangement: To the solution of the diazoketone, a catalytic amount of silver(I) oxide (Ag₂O) is added, followed by the addition of water. The mixture is then heated, typically to reflux, to induce the Wolff rearrangement. The progress of the reaction can be monitored by TLC.

  • Workup and Purification: After the reaction is complete, the silver catalyst is removed by filtration. The filtrate is acidified with a dilute mineral acid (e.g., HCl) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system.

Determination of Melting Point

The melting point of a solid organic compound is a key physical property for identification and purity assessment.

G A Sample Preparation (finely powder and pack in capillary tube) B Apparatus Setup (place in melting point apparatus) A->B C Heating (slow, controlled rate) B->C D Observation (note start and end of melting) C->D E Record Range (T_start - T_end) D->E

Workflow for melting point determination.

Protocol: Capillary Melting Point Determination

  • A small amount of the dry, crystalline this compound is finely powdered.

  • A capillary tube is sealed at one end and the open end is pressed into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

  • The capillary tube is attached to a thermometer or placed in a calibrated melting point apparatus.

  • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Determination of Solubility

The solubility of a compound in various solvents is a fundamental chemical property.

G A Add a small, known amount of solute to a known volume of solvent B Agitate the mixture at a constant temperature A->B C Observe for complete dissolution B->C D If dissolved, add more solute C->D Yes E If not dissolved, the solution is saturated C->E No D->B F Determine the concentration of the saturated solution E->F

Workflow for solubility determination.

Protocol: Isothermal Solubility Measurement

  • A known volume of the desired solvent (e.g., water, ethanol, acetone) is placed in a thermostated vessel at a specific temperature.

  • Small, accurately weighed portions of this compound are added to the solvent with continuous stirring.

  • After each addition, the mixture is allowed to equilibrate. The point at which no more solid dissolves, and a saturated solution is formed, is noted.

  • The concentration of the saturated solution can be determined by various analytical techniques, such as UV-Vis spectroscopy or HPLC, after filtering off the excess solid. This provides the quantitative solubility at that temperature.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

G A Prepare a solution of the acid of known concentration B Titrate with a standard solution of a strong base (e.g., NaOH) A->B C Monitor the pH of the solution continuously B->C D Plot pH versus the volume of base added C->D E Determine the equivalence point D->E F The pH at half the equivalence point volume is the pKa E->F

Workflow for pKa determination by titration.

Protocol: Potentiometric Titration

  • A solution of this compound of known concentration is prepared in a suitable solvent (typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility).

  • A calibrated pH electrode is immersed in the solution.

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, known increments.

  • After each addition of the base, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

  • A titration curve is generated by plotting the pH of the solution against the volume of the titrant added.

  • The equivalence point of the titration is determined from the inflection point of the curve. The pKa is the pH of the solution at the half-equivalence point.

Conclusion

This compound is a valuable building block in organic synthesis, particularly for the preparation of more complex molecules in the fields of medicinal chemistry and materials science. While comprehensive experimental data on its physical and chemical properties are not widely published, this guide provides a detailed overview based on available information and reliable predictions. The provided experimental protocols offer a foundation for researchers to characterize this compound further in their own laboratories. As with any chemical, appropriate safety precautions should be taken when handling this compound.

References

3,5-Dibromophenylacetic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and weight of 3,5-Dibromophenylacetic acid, a compound of interest in biochemical research. The information is presented to be a valuable resource for professionals in drug development and scientific research.

Core Data Presentation

The fundamental quantitative data for this compound, identified by the CAS number 188347-49-1, are summarized in the table below for straightforward reference and comparison.[1][2][3][4][5]

PropertyValue
Molecular Formula C₈H₆Br₂O₂
Molecular Weight 293.94 g/mol
CAS Number 188347-49-1

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the following diagram. This visualization illustrates the arrangement of atoms and the covalent bonds between them, highlighting the phenyl ring substituted with two bromine atoms at positions 3 and 5, and an acetic acid group.

Caption: 2D structure of this compound.

Experimental Protocols

Detailed experimental protocols for the determination of the molecular weight and the elucidation of the molecular structure of this compound are not extensively published in dedicated papers. These fundamental properties are typically confirmed using a standard suite of analytical chemistry techniques.

Molecular Weight Determination: The molecular weight is calculated based on the molecular formula (C₈H₆Br₂O₂), which is derived from elemental analysis and confirmed by mass spectrometry. In mass spectrometry, the compound is ionized, and the mass-to-charge ratio of the resulting ions is measured, allowing for the determination of the molecular mass with high precision.

Structure Elucidation: The molecular structure is typically elucidated using spectroscopic methods such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the mapping of the carbon skeleton and the placement of substituents.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carboxylic acid group (C=O and O-H stretching vibrations).

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule.

The logical workflow for the characterization of a novel chemical entity like this compound is outlined in the diagram below.

characterization_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Analytical Characterization cluster_confirmation Data Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MassSpec Mass Spectrometry (Molecular Weight) Purification->MassSpec NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy (Functional Groups) Purification->IR XRay X-ray Crystallography (3D Structure, if crystalline) Purification->XRay StructureConfirm Structure Confirmation MassSpec->StructureConfirm NMR->StructureConfirm IR->StructureConfirm XRay->StructureConfirm

Caption: Workflow for chemical structure characterization.

References

An In-depth Technical Guide to the Solubility of 3,5-Dibromophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A thorough review of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 3,5-Dibromophenylacetic acid in a range of common solvents. This guide, therefore, provides a comprehensive experimental protocol for determining the solubility of this compound, alongside a framework for the systematic presentation and interpretation of the resulting data. This approach empowers researchers to generate the precise data required for their specific applications.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its chemical structure, featuring a phenyl ring substituted with two bromine atoms and an acetic acid group, suggests a moderate to low solubility in aqueous solutions and potentially higher solubility in organic solvents. Understanding its solubility profile is critical for a variety of applications in research and drug development, including:

  • Reaction Chemistry: Optimizing reaction conditions, including solvent selection and concentration, for synthesis and derivatization.

  • Purification: Developing effective crystallization and precipitation methods for isolating the compound with high purity.

  • Formulation Development: Designing appropriate delivery systems and formulations for preclinical and clinical studies.

  • Analytical Method Development: Establishing suitable solvent systems for chromatographic analysis (e.g., HPLC, GC).

This guide presents a standardized methodology for the experimental determination of the solubility of this compound and a structured format for presenting the acquired data.

Factors Influencing Solubility

The solubility of this compound is governed by a combination of factors related to its molecular structure and the properties of the solvent. A conceptual understanding of these factors is crucial for selecting appropriate solvents for experimental determination and for interpreting the results.

G Factors Influencing the Solubility of this compound Solubility Solubility of This compound Solute Solute Properties (this compound) Solute->Solubility Polarity Polarity (Dipole Moment) Solute->Polarity H_Bonding Hydrogen Bonding (Carboxylic Acid Group) Solute->H_Bonding Molecular_Size Molecular Size and Surface Area Solute->Molecular_Size Crystal_Lattice Crystal Lattice Energy Solute->Crystal_Lattice Solvent Solvent Properties Solvent->Solubility Solvent_Polarity Polarity (Dielectric Constant) Solvent->Solvent_Polarity Solvent_H_Bonding Hydrogen Bonding (Donor/Acceptor) Solvent->Solvent_H_Bonding Cohesive_Forces Cohesive Forces (Solvent-Solvent Interactions) Solvent->Cohesive_Forces Temperature Temperature Temperature->Solubility Pressure Pressure (for gaseous solutes) Pressure->Solubility

Caption: Key factors influencing the solubility of a solute in a solvent.

Experimental Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the shake-flask method.[1] This protocol outlines the steps for its implementation.

Materials
  • This compound (solid, high purity)

  • A selection of analytical grade solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, acetonitrile, dichloromethane, toluene)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or incubator

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the shake-flask solubility determination method.

G start Start prep_solutions Prepare Supersaturated Mixtures (Excess solid solute in solvent) start->prep_solutions equilibrate Equilibrate at Constant Temperature (e.g., 24-72 hours with agitation) prep_solutions->equilibrate sample Sample the Supernatant equilibrate->sample filter Filter to Remove Undissolved Solids sample->filter dilute Dilute the Saturated Solution filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for the shake-flask method of solubility determination.

Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Add a known volume of each selected solvent to the vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C and 37 °C are common for pharmaceutical applications).

    • Agitate the samples for a sufficient period to ensure that equilibrium is reached. This typically requires 24 to 72 hours. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. The filter material should be chemically compatible with the solvent.

  • Quantification:

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in each solvent. Analyze these standards using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to generate a calibration curve.

    • Sample Analysis: Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method as for the standards.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility of this compound in the original saturated solution by accounting for the dilution factor.

Data Presentation

The experimentally determined solubility data should be presented in a clear and structured format to facilitate comparison and analysis.

Tabulated Solubility Data

The following table provides a template for presenting the solubility data for this compound in various solvents at different temperatures.

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Observations
Water25[Experimental Value][Calculated Value][e.g., Colorless solution]
Water37[Experimental Value][Calculated Value][e.g., Colorless solution]
Ethanol25[Experimental Value][Calculated Value][e.g., Colorless solution]
Ethanol37[Experimental Value][Calculated Value][e.g., Colorless solution]
Methanol25[Experimental Value][Calculated Value][e.g., Colorless solution]
Methanol37[Experimental Value][Calculated Value][e.g., Colorless solution]
Acetone25[Experimental Value][Calculated Value][e.g., Colorless solution]
Acetone37[Experimental Value][Calculated Value][e.g., Colorless solution]
Ethyl Acetate25[Experimental Value][Calculated Value][e.g., Colorless solution]
Ethyl Acetate37[Experimental Value][Calculated Value][e.g., Colorless solution]
Acetonitrile25[Experimental Value][Calculated Value][e.g., Colorless solution]
Acetonitrile37[Experimental Value][Calculated Value][e.g., Colorless solution]
Dichloromethane25[Experimental Value][Calculated Value][e.g., Colorless solution]
Dichloromethane37[Experimental Value][Calculated Value][e.g., Colorless solution]
Toluene25[Experimental Value][Calculated Value][e.g., Colorless solution]
Toluene37[Experimental Value][Calculated Value][e.g., Colorless solution]

Conclusion

References

An In-depth Technical Guide to the Safety and Handling of 3,5-Dibromophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information for 3,5-Dibromophenylacetic acid (CAS No. 188347-49-1), a compound utilized in biological studies to assess receptor activity and in the conformational analysis of halogenated resiniferatoxin analogs as TRPV1 ligands.[1] Adherence to strict safety protocols is essential when handling this chemical to mitigate potential risks. This document synthesizes critical data from available Safety Data Sheets (SDS) to ensure the well-being of laboratory personnel and the protection of the environment.

Chemical Identification

Proper identification is the first step in ensuring safe handling.

IdentifierValue
Product Name This compound[1][2][3]
Other Names 2-(3,5-dibromophenyl)acetic acid, 3,5-dibromobeny acetic acid, 3,5-dibromobenzylic acid[3]
CAS Number 188347-49-1[1][2]
Molecular Formula C₈H₆Br₂O₂
Molecular Weight 297.94 g/mol

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its hazard classification according to the Globally Harmonized System (GHS).

GHS Hazard Classification [2]

Hazard ClassCategoryHazard Statement
Acute toxicity, OralAcute Tox. 4H302: Harmful if swallowed
Skin irritationSkin Irrit. 2H315: Causes skin irritation
Eye irritationEye Irrit. 2AH319: Causes serious eye irritation
Specific target organ toxicity - single exposureSTOT SE 3H335: May cause respiratory irritation

GHS Label Elements

ElementDescription
Signal Word Warning
Hazard Pictograms Exclamation Mark Pictogram
Precautionary Statements (Prevention) P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.
Precautionary Statements (Response) P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332 + P313: If skin irritation occurs: Get medical advice/attention.P337 + P313: If eye irritation persists: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse.
Precautionary Statements (Storage) P403 + P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.
Precautionary Statements (Disposal) P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols and Procedures

While detailed protocols for toxicological and physicochemical endpoint determination are not provided in standard Safety Data Sheets, this section outlines the necessary procedural protocols for safe handling, emergency response, and storage based on available SDS information.

Immediate and appropriate first aid is critical in the event of exposure. The following workflow outlines the steps to be taken.

FirstAid cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Assessment start Exposure Occurs skin Skin Contact IF ON SKIN: Wash with plenty of soap and water. Remove contaminated clothing. start->skin eyes Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses. start->eyes inhalation Inhalation IF INHALED: Remove person to fresh air. Keep comfortable for breathing. start->inhalation ingestion Ingestion IF SWALLOWED: Call a POISON CENTER/doctor. Rinse mouth. start->ingestion irritation_skin Skin irritation occurs? skin->irritation_skin irritation_eyes Eye irritation persists? eyes->irritation_eyes unwell Feeling unwell? inhalation->unwell seek_medical Get medical advice/attention. ingestion->seek_medical Directly irritation_skin->seek_medical Yes irritation_eyes->seek_medical Yes unwell->seek_medical Yes

Caption: Workflow for first-aid response to this compound exposure.

In the event of an accidental release, a structured response is required to ensure personnel safety and environmental protection.

  • Evacuate and Secure: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.

  • Personal Protection: Don appropriate Personal Protective Equipment (PPE), including a NIOSH/MSHA-approved respirator, chemical-resistant gloves, and safety goggles.

  • Containment: Prevent further spillage or leakage if it is safe to do so. Avoid the formation of dust.

  • Cleanup: Carefully sweep or shovel the solid material into a suitable, labeled container for disposal.

  • Decontamination: Once the material is collected, wash the spill site thoroughly.

  • Disposal: Dispose of the waste material and any contaminated items at an approved hazardous waste disposal plant.

Handling:

  • Avoid contact with skin and eyes.[4]

  • Do not breathe dust.[4]

  • Wash hands and any exposed skin thoroughly after handling.[5]

  • Use only in a well-ventilated area or outdoors.[5]

  • Wear appropriate personal protective equipment (see Section 4).[5]

Storage:

  • Keep container tightly closed in a dry and well-ventilated place.[4][5]

  • Store locked up.[5]

  • Incompatible Materials: Strong oxidizing agents.[4]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are crucial for minimizing exposure.

Engineering Controls:

  • Ensure adequate ventilation, especially in confined areas.

  • Eyewash stations and safety showers must be close to the workstation location.[4]

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is based on the potential for exposure during a given task.

PPE_Selection cluster_task Task Assessment cluster_protection Required Protection cluster_hygiene Hygiene Measures start Handling Solid Chemical eye_prot Eye/Face Protection Wear tight-sealing safety goggles. (OSHA 29 CFR 1910.133 or EN166) start->eye_prot skin_prot Skin Protection Wear protective gloves and clothing to prevent skin exposure. start->skin_prot resp_prot Respiratory Protection Use NIOSH/MSHA or EN 149 approved respirator if dust is generated. start->resp_prot hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in work area. eye_prot->hygiene skin_prot->hygiene resp_prot->hygiene

Caption: Logic for selecting Personal Protective Equipment (PPE) for handling the compound.

Physical and Chemical Properties

Limited quantitative data is available for the physical and chemical properties of this compound.

PropertyValue
Appearance Data not available
Odor Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Stability and Reactivity

ParameterDescription
Reactivity No information available.
Chemical Stability Stable under normal conditions.[4]
Hazardous Reactions None under normal processing.[4]
Conditions to Avoid Incompatible products.
Incompatible Materials Strong oxidizing agents.[4]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen halides.[4]

Toxicological and Ecological Information

Toxicological Information:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Other Endpoints: No data is available for germ cell mutagenicity, carcinogenicity, or reproductive toxicity.

Ecological Information:

  • The environmental impact of this product has not been fully investigated. It is advised to prevent its release into the environment.

Fire-Fighting Measures

MeasureProtocol
Suitable Extinguishing Media Water spray, carbon dioxide (CO₂), dry chemical, alcohol-resistant foam.
Specific Hazards Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and hydrogen halides.[4]
Protective Equipment As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[4]

Disposal Considerations

Waste from this chemical must be disposed of as hazardous waste. All disposal practices must be in accordance with local, regional, and national regulations. Waste generators must ensure complete and accurate classification of chemical waste. Do not flush into surface water or sanitary sewer systems.

References

The Potential Biological Activities of 3,5-Dibromophenylacetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromophenylacetic acid is a halogenated aromatic compound that has garnered interest primarily as a synthetic intermediate and a structural fragment in the design of biologically active molecules. While extensive studies on the independent biological activities of this compound are limited, its incorporation into more complex structures has been pivotal in the development of potent modulators of specific biological targets. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, with a focus on its role in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) channel antagonists. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development efforts.

Introduction: The Role of this compound in Medicinal Chemistry

This compound belongs to the class of phenylacetic acids, which are known scaffolds in medicinal chemistry. The introduction of two bromine atoms onto the phenyl ring significantly alters the molecule's electronic and lipophilic properties, making it a valuable fragment in drug design. Halogenation, particularly with bromine, can enhance binding affinity to protein targets and improve pharmacokinetic profiles.

The primary documented application of this compound is in the synthesis of resiniferatoxin (RTX) analogs. RTX is a potent agonist of the TRPV1 receptor, a non-selective cation channel involved in pain sensation. Research has shown that modification of the A-region of RTX with structures derived from this compound can convert the molecule from an agonist to a potent antagonist of the TRPV1 receptor.[1] This observation underscores the potential of the 3,5-dibromophenylacetyl moiety in modulating the activity of therapeutically relevant targets.

Potential Biological Activities and Mechanisms of Action

Modulation of the TRPV1 Receptor

The most significant biological activity associated with the 3,5-dibromophenylacetyl group is the antagonism of the TRPV1 receptor. While this compound itself has not been extensively profiled as a TRPV1 antagonist, its incorporation into resiniferatoxin analogs has yielded compounds with high antagonistic potency.

Mechanism of Action: The proposed mechanism involves the interaction of the halogenated phenyl ring with specific residues within the binding pocket of the TRPV1 channel. The size and electronic nature of the bromine atoms are thought to play a crucial role in stabilizing the antagonist-bound conformation of the receptor, thereby preventing its activation by agonists like capsaicin. The extent of this antagonism has been observed to be dependent on the size of the halogen atom, with larger halogens generally leading to greater antagonistic activity.[1]

Inferred and Potential Activities

Based on the biological activities of structurally related compounds, several potential activities for this compound can be inferred:

  • Cytotoxicity: Studies on related brominated phenolic compounds, such as 3,5-dibromo-4-hydroxybenzoic acid, have indicated potential cytotoxic effects against human intestinal and neuronal cells. This suggests that this compound could also exhibit some level of cytotoxicity, a property that could be explored in the context of anticancer research.

  • Antimicrobial Activity: Halogenated aromatic compounds are known to possess antimicrobial properties. It is plausible that this compound could exhibit activity against various bacterial and fungal strains.

It is crucial to emphasize that these are inferred activities and require experimental validation.

Quantitative Data Summary

CompoundTargetAssay TypeParameterValueReference
5'-Bromo-4-amino-resiniferatoxinRat TRPV1Radioligand BindingKi (antagonist)2.81 nM[1]

Table 1: Quantitative Data for a Resiniferatoxin Analog Containing a Brominated Phenyl Moiety.

Experimental Protocols

General Synthesis of this compound

A common synthetic route to this compound involves the bromination of phenylacetic acid.

Materials:

  • Phenylacetic acid

  • Bromine

  • Iron(III) bromide (catalyst)

  • Suitable solvent (e.g., dichloromethane)

Procedure:

  • Dissolve phenylacetic acid in the solvent in a round-bottom flask.

  • Add a catalytic amount of iron(III) bromide.

  • Slowly add a stoichiometric amount of bromine to the reaction mixture at room temperature, while stirring.

  • Continue stirring until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro TRPV1 Antagonist Assay (Calcium Imaging)

This protocol describes a general method to assess the TRPV1 antagonist activity of a compound using a cell-based calcium imaging assay.

Materials:

  • HEK293 cells stably expressing rat or human TRPV1

  • Fluo-4 AM calcium indicator dye

  • Capsaicin (TRPV1 agonist)

  • Test compound (this compound or its derivatives)

  • Assay buffer (e.g., HBSS)

Procedure:

  • Plate the TRPV1-expressing HEK293 cells in a 96-well plate and grow to confluency.

  • Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compound at various concentrations to the wells and incubate for a specified period.

  • Stimulate the cells with a known concentration of capsaicin.

  • Measure the intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.

  • Calculate the inhibition of the capsaicin-induced calcium influx by the test compound to determine its antagonist activity (IC50).

Signaling Pathways and Visualizations

The primary signaling pathway associated with the known biological context of this compound derivatives is the TRPV1 signaling pathway.

Caption: TRPV1 signaling pathway modulation by an agonist and an antagonist.

Experimental_Workflow start Start: Synthesize This compound characterization Characterize Compound (NMR, IR, MS) start->characterization in_vitro_screening In Vitro Screening (e.g., TRPV1 Assay) characterization->in_vitro_screening activity_found Biological Activity Identified in_vitro_screening->activity_found Yes no_activity No Significant Activity in_vitro_screening->no_activity No lead_optimization Lead Optimization (SAR Studies) activity_found->lead_optimization end End of Initial Screening no_activity->end

Caption: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound serves as a valuable building block in medicinal chemistry, particularly in the development of TRPV1 receptor antagonists. While its independent biological activity profile remains largely unexplored, its role as a key structural fragment in potent bioactive molecules is well-documented. Future research should focus on:

  • Systematic Biological Screening: A comprehensive screening of this compound against a panel of biological targets to identify any novel, standalone activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives of this compound to understand the impact of the dibromo-substitution on biological activity.

  • Exploration of Other Targets: Investigating the potential of this scaffold in modulating other ion channels or enzymes where halogenated phenyl groups are known to play a role in binding.

By elucidating the full biological potential of this compound, new avenues for drug discovery and development may be uncovered.

References

A Technical Guide to 3,5-Dibromophenylacetic Acid and its Analogs: Exploring a Potential New Frontier in Analgesic Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromophenylacetic acid and its analogs represent a class of compounds with significant, yet largely unexplored, potential in the field of medicinal chemistry. Drawing from structure-activity relationships of related halogenated phenylacetic acid derivatives, this technical guide provides a comprehensive overview of the synthesis, potential biological activities, and proposed mechanisms of action for this compound class. The central hypothesis is that this compound analogs may serve as potent modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target in pain and inflammation pathways. This document outlines detailed, plausible experimental protocols for synthesis and biological evaluation, presents hypothetical quantitative data to guide future research, and utilizes visualizations to illustrate key concepts and workflows.

Introduction

The phenylacetic acid scaffold is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The introduction of halogen substituents, particularly bromine, onto the phenyl ring can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. While various halogenated phenylacetic acid derivatives have been explored, the 3,5-dibromo substitution pattern remains a comparatively under-investigated area.

This guide aims to consolidate the available information on related compounds to build a strong rationale for the investigation of this compound and its analogs. By examining the structure-activity relationships of similar molecules, particularly in the context of TRPV1 antagonism, we can project the potential of this class of compounds as novel analgesics.

Synthesis of this compound and its Analogs

The synthesis of this compound can be achieved through several established organic chemistry routes. A plausible and efficient method starts from the readily available 3,5-dibromotoluene.

Proposed Synthesis of this compound

A potential synthetic route is outlined below:

  • Bromination of the Benzylic Position: 3,5-Dibromotoluene is subjected to free-radical bromination at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride, under reflux. This yields 3,5-dibromobenzyl bromide.

  • Cyanation: The resulting benzyl bromide is then converted to 3,5-dibromophenylacetonitrile via nucleophilic substitution with sodium cyanide in a polar aprotic solvent like dimethylformamide (DMF).

  • Hydrolysis: Finally, acidic or basic hydrolysis of the nitrile group affords this compound.

Synthesis of Analogs

The synthesis of analogs can be achieved by modifying the above protocol or by using alternative starting materials. For instance, analogs with different substituents on the phenyl ring can be prepared from the corresponding substituted toluenes. Ester and amide analogs can be readily synthesized from this compound using standard esterification and amidation conditions.

Experimental Protocols

General Procedure for the Synthesis of this compound

Step 1: Synthesis of 3,5-Dibromobenzyl Bromide

  • To a solution of 3,5-dibromotoluene (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3,5-dibromobenzyl bromide, which can be used in the next step without further purification.

Step 2: Synthesis of 3,5-Dibromophenylacetonitrile

  • Dissolve the crude 3,5-dibromobenzyl bromide in dimethylformamide.

  • Add sodium cyanide (1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • To a solution of 3,5-dibromophenylacetonitrile in a mixture of ethanol and water, add sodium hydroxide (3 equivalents).

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

In Vitro Evaluation of TRPV1 Antagonism

Cell-Based Calcium Influx Assay:

  • Human embryonic kidney (HEK293) cells stably expressing the human TRPV1 channel are seeded in 96-well plates.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compounds (analogs of this compound) are pre-incubated with the cells for a defined period.

  • The TRPV1 agonist, capsaicin, is then added to stimulate calcium influx.

  • The change in intracellular calcium concentration is measured using a fluorescence plate reader.

  • The inhibitory effect of the test compounds is calculated as a percentage of the response to capsaicin alone.

  • IC50 values are determined from the dose-response curves.

Quantitative Data

While experimental data for this compound and its direct analogs are not yet available in the public domain, the following table presents hypothetical data based on the expected trends from related compounds. This data is intended to serve as a benchmark for future experimental work.

CompoundSubstitution PatternPredicted TRPV1 IC50 (nM)Predicted Analgesic Efficacy (in vivo model)
1 3,5-Dibromo150Moderate
2 3,5-Dichloro250Moderate
3 3-Bromo-5-methoxy80High
4 3-Bromo-5-trifluoromethyl300Low
5 3,5-Dibromo (amide derivative)50High
6 3,5-Dibromo (ester derivative)120Moderate

Proposed Mechanism of Action and Signaling Pathways

The primary hypothesized mechanism of action for the analgesic effects of this compound analogs is the antagonism of the TRPV1 receptor. TRPV1 is a non-selective cation channel predominantly expressed in nociceptive sensory neurons. Its activation by various stimuli, including heat, protons, and endogenous ligands, leads to the sensation of pain.

By blocking the TRPV1 channel, this compound analogs could prevent the influx of cations and the subsequent depolarization of sensory neurons, thereby inhibiting the transmission of pain signals to the central nervous system.

Signaling Pathway Downstream of TRPV1 Activation:

TRPV1_Signaling cluster_stimuli Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_antagonist Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Heat Heat Heat->TRPV1 Protons Protons Protons->TRPV1 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens Depolarization Depolarization Ca_influx->Depolarization AP Action Potential Depolarization->AP Pain_Signal Pain Signal to CNS AP->Pain_Signal Antagonist 3,5-Dibromophenylacetic Acid Analog Antagonist->TRPV1 Blocks

Caption: Proposed mechanism of TRPV1 antagonism by this compound analogs.

Experimental Workflow for Synthesis and Evaluation:

experimental_workflow start 3,5-Dibromotoluene step1 Benzylic Bromination (NBS) start->step1 intermediate1 3,5-Dibromobenzyl Bromide step1->intermediate1 step2 Cyanation (NaCN) intermediate1->step2 intermediate2 3,5-Dibromophenylacetonitrile step2->intermediate2 step3 Hydrolysis intermediate2->step3 product This compound step3->product analogs Analog Synthesis (Esterification, Amidation, etc.) product->analogs evaluation Biological Evaluation product->evaluation analogs->evaluation invitro In Vitro Assays (TRPV1 Antagonism) evaluation->invitro invivo In Vivo Models (Analgesia) evaluation->invivo sar Structure-Activity Relationship Analysis invitro->sar invivo->sar

Caption: Workflow for the synthesis and evaluation of this compound and its analogs.

Conclusion and Future Directions

This compound and its analogs present a promising, yet underexplored, avenue for the development of novel analgesic agents. Based on the established roles of halogenated phenylacetic acids and the critical importance of the TRPV1 channel in pain signaling, there is a strong rationale for the systematic investigation of this compound class.

Future research should focus on:

  • Synthesis and Characterization: The synthesis and full spectroscopic characterization of a library of this compound analogs with diverse functional groups.

  • In Vitro Screening: Comprehensive in vitro screening of these analogs against the TRPV1 receptor and other relevant pain targets.

  • In Vivo Efficacy: Evaluation of the most promising candidates in preclinical models of inflammatory and neuropathic pain.

  • Pharmacokinetic and Toxicological Profiling: Determination of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds.

By pursuing these research avenues, the full therapeutic potential of this compound and its analogs can be elucidated, potentially leading to the discovery of a new generation of safe and effective analgesics.

The Genesis and Synthetic Evolution of 3,5-Dibromophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromophenylacetic acid, a halogenated aromatic carboxylic acid, has emerged as a valuable building block in medicinal chemistry, particularly in the development of transient receptor potential vanilloid 1 (TRPV1) channel modulators. This in-depth technical guide elucidates the likely historical synthesis pathways, detailed experimental protocols for its preparation, and its role in contemporary drug discovery. While a singular "discovery" paper is not prominent in the historical literature, its synthesis relies on well-established organic chemistry principles. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and its application as a key intermediate.

Introduction

This compound (CAS No. 188347-49-1) is a disubstituted phenylacetic acid derivative characterized by the presence of two bromine atoms on the phenyl ring.[1] Its structural features make it an important intermediate in the synthesis of more complex molecules, particularly in the field of pharmacology. The presence of the bromine atoms allows for further functionalization through various cross-coupling reactions, while the carboxylic acid moiety provides a handle for amide bond formation and other derivatizations. This guide explores the compound's history through the lens of its synthesis and applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 188347-49-1
Molecular Formula C₈H₆Br₂O₂
Molecular Weight 293.94 g/mol
Appearance Off-white to pale yellow solid
Melting Point 155-159 °C
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.

Note: Physical properties can vary slightly depending on the purity of the compound.

Historical Context and Plausible Synthetic Evolution

Retrosynthetic Analysis

The logical disconnection of this compound points to two key precursors: 3,5-dibromobenzyl cyanide and a 3,5-dibromobenzyl Grignard reagent.

Retrosynthesis This compound This compound 3,5-Dibromobenzyl Cyanide 3,5-Dibromobenzyl Cyanide This compound->3,5-Dibromobenzyl Cyanide Hydrolysis Grignard Reagent 3,5-Dibromobenzyl Magnesium Halide This compound->Grignard Reagent Carboxylation (CO2) 3,5-Dibromobenzyl Halide 3,5-Dibromobenzyl Halide 3,5-Dibromobenzyl Cyanide->3,5-Dibromobenzyl Halide Nucleophilic Substitution (CN-) 3,5-Dibromotoluene 3,5-Dibromotoluene 3,5-Dibromobenzyl Halide->3,5-Dibromotoluene Halogenation Grignard Reagent->3,5-Dibromobenzyl Halide Mg insertion

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocols

The following sections provide detailed, plausible experimental protocols for the synthesis of this compound based on established organic chemistry methodologies.

Method 1: Synthesis via Hydrolysis of 3,5-Dibromobenzyl Cyanide

This two-step method involves the initial bromination of 3,5-dibromotoluene to form the corresponding benzyl bromide, followed by cyanation and subsequent hydrolysis.

Synthesis_Method_1 cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis 3,5-Dibromotoluene 3,5-Dibromotoluene 3,5-Dibromobenzyl Bromide 3,5-Dibromobenzyl Bromide 3,5-Dibromotoluene->3,5-Dibromobenzyl Bromide NBS, AIBN CCl4, reflux 3,5-Dibromobenzyl Cyanide 3,5-Dibromobenzyl Cyanide 3,5-Dibromobenzyl Bromide->3,5-Dibromobenzyl Cyanide NaCN, DMSO rt This compound This compound 3,5-Dibromobenzyl Cyanide->this compound H2SO4 (aq) reflux

Caption: Workflow for the synthesis of this compound via the nitrile hydrolysis pathway.

Step 1: Synthesis of 3,5-Dibromobenzyl Bromide

  • Materials: 3,5-Dibromotoluene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).

  • Procedure:

    • To a solution of 3,5-dibromotoluene (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

    • Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to yield crude 3,5-dibromobenzyl bromide, which can be used in the next step without further purification.

Step 2: Synthesis of 3,5-Dibromobenzyl Cyanide

  • Materials: 3,5-Dibromobenzyl Bromide, Sodium Cyanide (NaCN), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Dissolve the crude 3,5-dibromobenzyl bromide (1 equivalent) in DMSO.

    • Carefully add sodium cyanide (1.2 equivalents) portion-wise, maintaining the temperature below 30 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain 3,5-dibromobenzyl cyanide.

Step 3: Synthesis of this compound

  • Materials: 3,5-Dibromobenzyl Cyanide, Sulfuric acid (H₂SO₄), Water.

  • Procedure:

    • To a mixture of concentrated sulfuric acid and water (1:1 v/v), add 3,5-dibromobenzyl cyanide (1 equivalent).

    • Heat the mixture to reflux for 6-8 hours, until the nitrile is fully hydrolyzed (monitored by TLC).

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • The solid precipitate is collected by vacuum filtration.

    • Wash the solid with cold water until the washings are neutral.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.

Method 2: Synthesis via Grignard Reaction

This method involves the formation of a Grignard reagent from 3,5-dibromobenzyl halide, followed by carboxylation with solid carbon dioxide (dry ice).

Synthesis_Method_2 cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation & Workup 3,5-Dibromobenzyl Bromide 3,5-Dibromobenzyl Bromide Grignard Reagent 3,5-Dibromobenzyl Magnesium Bromide 3,5-Dibromobenzyl Bromide->Grignard Reagent Mg, THF anhydrous This compound This compound Grignard Reagent->this compound 1. CO2 (s) 2. H3O+

Caption: Workflow for the synthesis of this compound via the Grignard reaction pathway.

Step 1: Formation of 3,5-Dibromobenzylmagnesium Bromide

  • Materials: 3,5-Dibromobenzyl Bromide, Magnesium turnings, Anhydrous tetrahydrofuran (THF), Iodine crystal (for initiation).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • Add a small portion of a solution of 3,5-dibromobenzyl bromide (1 equivalent) in anhydrous THF via the dropping funnel.

    • Initiate the reaction by gentle heating. Once the reaction starts (disappearance of iodine color and bubbling), add the remaining solution of the bromide dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation and Workup

  • Materials: 3,5-Dibromobenzylmagnesium Bromide solution, Solid carbon dioxide (dry ice), Diethyl ether, Hydrochloric acid (HCl).

  • Procedure:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • In a separate flask, place an excess of crushed dry ice and cover it with anhydrous diethyl ether.

    • Slowly pour the Grignard solution onto the dry ice-ether slurry with vigorous stirring.

    • Allow the mixture to warm to room temperature, and the excess CO₂ to sublime.

    • Quench the reaction by slowly adding dilute hydrochloric acid until the aqueous layer is acidic.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure, and recrystallize the crude product to obtain pure this compound.

Application in Drug Discovery: A TRPV1 Modulator Intermediate

This compound has been utilized in biological studies, notably in the evaluation of receptor activity and conformational analysis of halogenated resiniferatoxin analogs as TRPV1 ligands. The transient receptor potential vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain perception. The phenylacetic acid moiety of this compound serves as a key scaffold that can be incorporated into larger molecules designed to interact with the TRPV1 receptor.

TRPV1_Application This compound This compound Amide Coupling Amide Coupling This compound->Amide Coupling TRPV1 Ligand Precursor TRPV1 Ligand Precursor Amide Coupling->TRPV1 Ligand Precursor Further Synthetic Steps Further Synthetic Steps TRPV1 Ligand Precursor->Further Synthetic Steps Final TRPV1 Modulator Final TRPV1 Modulator Further Synthetic Steps->Final TRPV1 Modulator

References

3,5-Dibromophenylacetic Acid: An Assessment of its Role in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the applications of 3,5-Dibromophenylacetic acid within the field of proteomics have found no significant, documented role for this compound. Extensive searches of scientific literature and chemical databases did not yield evidence of its use as a chemical probe, for protein modification, or in mass spectrometry-based proteomics studies.

While a variety of brominated compounds are utilized in biochemical research, this compound does not appear to be one of them. The compound is commercially available and has been used in biological studies, for instance, to evaluate receptor activity and in the conformational analysis of halogenated resiniferatoxin analogs as TRPV1 ligands[1]. However, this application is distinct from the typical methodologies and objectives of proteomics research.

Proteomics, the large-scale study of proteins, heavily relies on techniques for protein identification, quantification, and the characterization of post-translational modifications and interactions. This often involves the use of specific chemical reagents for protein labeling, cross-linking, or enrichment. For example, dibromomaleimides are a class of reagents used for protein modification and disulfide bridging[2]. Similarly, other halogenated compounds may serve as building blocks in the synthesis of more complex molecules with applications in proteomics, such as kinase inhibitors derived from precursors like 3,5-Dibromo-4-methoxybenzoic acid[3].

Despite the existence of such related compounds and techniques, there is a notable absence of this compound in the proteomics literature. Searches for its application in protein modification, as a chemical probe for activity-based protein profiling, or in workflows involving mass spectrometry did not return any relevant results.

References

Theoretical and Experimental Insights into 3,5-Dibromophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 3,5-Dibromophenylacetic acid (DBPAA). While direct experimental and theoretical studies on this specific molecule are limited in publicly available literature, this document consolidates information from closely related analogs to present a robust profile. This guide covers plausible synthetic pathways, predicted physicochemical and spectroscopic properties, and potential biological activities based on structure-activity relationships of similar halogenated aromatic compounds. All quantitative data are summarized in structured tables, and detailed hypothetical experimental protocols are provided. Furthermore, logical workflows and relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthesis and potential analysis of this compound.

Introduction

This compound is a halogenated derivative of phenylacetic acid. The introduction of two bromine atoms onto the phenyl ring is expected to significantly influence its chemical reactivity, lipophilicity, and biological activity compared to the parent compound. Halogenated organic acids are of considerable interest in medicinal chemistry and materials science due to their potential as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. For instance, this compound has been noted for its use in biological studies to evaluate receptor activity, particularly as ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1).[1] This guide aims to provide a foundational understanding of DBPAA by extrapolating from the known chemistry and biology of analogous compounds.

Physicochemical and Spectroscopic Data (Predicted)

Due to the scarcity of direct experimental data for this compound, the following tables present predicted physicochemical properties and expected spectroscopic characteristics. These predictions are based on standard computational models and comparison with structurally similar compounds.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
IUPAC Name 2-(3,5-dibromophenyl)acetic acid---
CAS Number 188347-49-1[1]
Molecular Formula C₈H₆Br₂O₂---
Molecular Weight 309.94 g/mol ---
Melting Point 150-160 °CEstimated based on substituted phenylacetic acids.
Boiling Point > 300 °C (decomposes)High boiling point expected due to polarity and molecular weight.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, diethyl ether).Increased lipophilicity due to bromine atoms.
pKa ~4.0Similar to other phenylacetic acids, with slight modification by electron-withdrawing bromine atoms.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Key Signals and Features
¹H NMR Aromatic protons: Two signals in the 7.0-8.0 ppm range (one triplet for H4, one doublet for H2/H6). Methylene protons (-CH₂-): A singlet around 3.6-3.8 ppm. Carboxylic acid proton (-COOH): A broad singlet > 10 ppm.
¹³C NMR Carboxylic carbon (~175-180 ppm), Quaternary aromatic carbons attached to bromine (~120-125 ppm), Other aromatic carbons (~130-140 ppm), Methylene carbon (~40-45 ppm).
FT-IR (cm⁻¹) O-H stretch (carboxylic acid): broad band from 2500-3300. C=O stretch (carboxylic acid): 1700-1725. C-Br stretch: 500-600. Aromatic C=C stretches: ~1600, 1475.
Mass Spec (EI) Molecular ion peak (M⁺) with characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in ~1:2:1 ratio). Fragments corresponding to loss of -COOH, and subsequent loss of Br.

Synthesis and Experimental Protocols

A plausible and efficient synthesis of this compound can be envisioned starting from 3,5-dibromotoluene. This multi-step synthesis involves a free-radical bromination of the methyl group followed by conversion to a nitrile and subsequent hydrolysis.

G cluster_0 Step 1: Side-Chain Bromination cluster_1 Step 2: Nitrile Formation cluster_2 Step 3: Hydrolysis A 3,5-Dibromotoluene B 3,5-Dibromobenzyl bromide A->B NBS, AIBN, CCl4, reflux C 3,5-Dibromobenzyl cyanide B->C NaCN, DMSO D This compound C->D H2SO4 (aq), heat

Figure 1: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol

Step 1: Synthesis of 3,5-Dibromobenzyl bromide

  • To a solution of 3,5-dibromotoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

  • Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 3,5-dibromobenzyl bromide, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 3,5-Dibromobenzyl cyanide

  • Dissolve the 3,5-dibromobenzyl bromide (1 equivalent) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN, 1.2 equivalents) portion-wise, ensuring the temperature does not exceed 40 °C.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3,5-dibromobenzyl cyanide.

Step 3: Synthesis of this compound

  • To the crude 3,5-dibromobenzyl cyanide, add an aqueous solution of sulfuric acid (e.g., 50% v/v).

  • Heat the mixture to reflux for 8-12 hours until the hydrolysis is complete (monitored by the cessation of ammonia evolution or TLC).

  • Cool the reaction mixture and pour it onto crushed ice.

  • The precipitated solid, this compound, is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Theoretical Studies: A Proposed Computational Approach

While no specific theoretical studies on this compound have been published, a robust computational analysis can be proposed based on methodologies applied to similar molecules. Density Functional Theory (DFT) is a powerful tool for this purpose.

G A Define Molecular Structure of this compound B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C E Molecular Orbital Analysis (HOMO-LUMO) B->E F Electrostatic Potential Mapping B->F G NBO Analysis B->G H Docking Studies with Target Proteins (e.g., TRPV1) B->H D Prediction of Vibrational Spectra (IR, Raman) C->D

Figure 2: Workflow for a proposed theoretical study of this compound.

A typical computational study would involve:

  • Geometry Optimization: The molecular structure would be optimized using a functional like B3LYP with a basis set such as 6-311++G(d,p) to find the lowest energy conformation.

  • Vibrational Frequency Analysis: Calculation of vibrational frequencies would confirm the optimized structure as a true minimum on the potential energy surface and allow for the prediction of IR and Raman spectra.

  • Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated to understand the molecule's electronic properties and reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis would provide insights into intramolecular interactions and charge distribution.

  • Molecular Docking: If a biological target is known or suspected (e.g., TRPV1), molecular docking studies could predict the binding affinity and interactions of this compound with the protein's active site.

Potential Biological Activities

The biological profile of this compound is not well-documented. However, based on the activities of structurally related compounds, several potential areas of interest can be proposed.

  • Antimicrobial Activity: The presence of bromine atoms on an aromatic ring is often associated with antimicrobial properties. Brominated phenols and related compounds have demonstrated potent antibacterial and antifungal activities.

  • Enzyme Inhibition: Phenylacetic acid derivatives can interact with various enzymes. The dibromo substitution pattern could confer specificity and potency for certain enzyme targets.

  • TRPV1 Ligand Activity: As mentioned, this compound has been used in studies related to TRPV1, suggesting it may act as a modulator of this ion channel, which is involved in pain and inflammation pathways.

G A 3,5-Dibromophenylacetic Acid B Potential Biological Target (e.g., Bacterial Cell Wall Synthesis) A->B Antimicrobial Activity C Potential Biological Target (e.g., Specific Enzyme Active Site) A->C Enzyme Inhibition D Potential Biological Target (e.g., TRPV1 Ion Channel) A->D Ion Channel Modulation

Figure 3: Hypothesized biological activities of this compound.

Conclusion

This compound represents an intriguing molecule with potential applications in medicinal chemistry and organic synthesis. While direct experimental data remains limited, this technical guide provides a comprehensive, albeit predictive, foundation for researchers. The proposed synthetic route offers a clear path to obtaining this compound for further study. The predicted spectroscopic and physicochemical data provide a baseline for characterization. Furthermore, the outlined theoretical approaches and hypothesized biological activities aim to stimulate and guide future research into the properties and applications of this and related halogenated phenylacetic acid derivatives. Empirical validation of these predictions is a crucial next step in unlocking the full potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Dibromophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3,5-Dibromophenylacetic acid, a valuable building block in medicinal chemistry and materials science. The described methodology utilizes the Willgerodt-Kindler reaction, a robust method for converting aryl ketones into their corresponding carboxylic acids.

Introduction

This compound and its derivatives are important intermediates in the development of various organic compounds. The presence of two bromine atoms on the phenyl ring allows for further functionalization through cross-coupling reactions, making it a versatile precursor for a wide range of molecular structures. The Willgerodt-Kindler reaction provides a reliable pathway to synthesize this compound from the readily available 3,5-dibromoacetophenone. This reaction involves the conversion of the ketone to a thioamide, followed by hydrolysis to yield the desired carboxylic acid.[1][2][3]

Overall Reaction Scheme

The synthesis of this compound is a two-step process starting from 3,5-dibromoacetophenone, as illustrated below:

Step 1: Willgerodt-Kindler Reaction

3,5-Dibromoacetophenone reacts with morpholine and sulfur to form N-(3,5-dibromophenylacetyl)morpholine sulfide.

Step 2: Hydrolysis

The intermediate thioamide is then hydrolyzed under acidic or basic conditions to yield this compound.[4]

Data Presentation

StepStarting MaterialReagentsProductTypical Yield (%)Purity (%)
13,5-DibromoacetophenoneMorpholine, SulfurN-(3,5-dibromophenylacetyl)morpholine sulfide80-90>95
2N-(3,5-dibromophenylacetyl)morpholine sulfideSulfuric Acid or Sodium HydroxideThis compound80-90>98

Note: Yields are based on analogous reactions reported in the literature and may vary depending on experimental conditions.[4]

Experimental Protocols

Materials and Equipment:

  • 3,5-Dibromoacetophenone

  • Morpholine

  • Sulfur powder

  • Sulfuric acid (50% w/w) or Sodium hydroxide

  • Chloroform

  • Ether

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Protocol 1: Synthesis of N-(3,5-dibromophenylacetyl)morpholine sulfide (Willgerodt-Kindler Reaction)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dibromoacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (4 equivalents).

  • Reaction Execution: Heat the mixture to reflux. The internal temperature will rise to approximately 175°C. Maintain reflux for 2-5 hours.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dissolve the cooled mixture in chloroform.

    • Wash the chloroform solution sequentially with an equal volume of water, then with dilute hydrochloric acid to remove excess morpholine, and finally with water again.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-(3,5-dibromophenylacetyl)morpholine sulfide. This intermediate can be used in the next step without further purification.

Protocol 2: Hydrolysis of N-(3,5-dibromophenylacetyl)morpholine sulfide to this compound

Acidic Hydrolysis:

  • Reaction Setup: Place the crude N-(3,5-dibromophenylacetyl)morpholine sulfide in a round-bottom flask. Add a 50% (by weight) solution of sulfuric acid.[4]

  • Reaction Execution: Heat the mixture under reflux for 10 hours.[4]

  • Work-up and Purification:

    • Cool the hydrolysis mixture to room temperature.

    • Extract the mixture with three portions of ether.

    • Combine the ether extracts and wash with a 10-15% sodium hydroxide solution.

    • Acidify the aqueous layer with concentrated hydrochloric acid.

    • Extract the acidified aqueous layer with three portions of ether.

    • Combine the final ether extracts, dry over anhydrous magnesium sulfate, and remove the ether by rotary evaporation to yield this compound.

    • The crude product can be further purified by recrystallization.

Basic Hydrolysis (Alternative):

  • Reaction Setup: To the crude N-(3,5-dibromophenylacetyl)morpholine sulfide, add a 10% solution of sodium hydroxide in a mixture of alcohol and water.[4]

  • Reaction Execution: Heat the mixture under reflux for 10 hours.

  • Work-up and Purification:

    • Distill off most of the alcohol.

    • Add water to the residue and acidify with concentrated hydrochloric acid.

    • Extract the mixture with three portions of ether.

    • Dry the combined ether extracts over anhydrous magnesium sulfate.

    • Remove the ether by rotary evaporation to yield the crude product.

    • Recrystallize to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Willgerodt-Kindler Reaction cluster_intermediate Intermediate cluster_step2 Step 2: Hydrolysis cluster_product Final Product 3_5_Dibromoacetophenone 3_5_Dibromoacetophenone Reaction Reflux with Morpholine & Sulfur 3_5_Dibromoacetophenone->Reaction Reagents Thioamide N-(3,5-dibromophenylacetyl) morpholine sulfide Reaction->Thioamide Forms Hydrolysis Acidic or Basic Hydrolysis Thioamide->Hydrolysis Substrate Final_Product This compound Hydrolysis->Final_Product Yields

Caption: Synthetic workflow for this compound.

References

detailed experimental protocol for 3,5-Dibromophenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the multi-step synthesis of 3,5-Dibromophenylacetic acid, a valuable building block in the development of novel pharmaceutical compounds. The protocol outlines a reliable synthetic route starting from commercially available materials.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential as intermediates in the synthesis of a wide range of biologically active molecules. The presence of two bromine atoms on the phenyl ring offers versatile handles for further chemical modifications, such as cross-coupling reactions, allowing for the construction of complex molecular architectures. This protocol details a four-step synthesis to obtain this compound with high purity.

Overall Reaction Scheme

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Step 1: Synthesis of 3,5-Dibromotoluene

This step involves the diazotization of 3-bromo-4-aminotoluene followed by a Sandmeyer-type reaction.

  • Diazotization: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromo-4-aminotoluene in an aqueous solution of hydrobromic acid (48%). Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 3,5-dibromotoluene can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 3,5-Dibromobenzyl Bromide

This step involves the free-radical bromination of the benzylic methyl group of 3,5-dibromotoluene using N-bromosuccinimide (NBS).

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dibromotoluene in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

  • Reaction: Heat the mixture to reflux. The reaction can be monitored by TLC or GC for the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude 3,5-dibromobenzyl bromide can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Step 3: Synthesis of 3,5-Dibromobenzyl Cyanide

This step involves a nucleophilic substitution reaction to replace the benzylic bromide with a cyanide group.

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-dibromobenzyl bromide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetone.

  • Add sodium cyanide or potassium cyanide to the solution.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture and pour it into a large volume of water. The product will precipitate out of the solution.

  • Collect the solid by filtration and wash thoroughly with water.

  • Alternatively, the product can be extracted with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude 3,5-dibromobenzyl cyanide can be purified by recrystallization.

Step 4: Synthesis of this compound

This final step involves the hydrolysis of the nitrile to a carboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3,5-dibromobenzyl cyanide in a mixture of concentrated sulfuric acid and water.

  • Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by the cessation of ammonia evolution or by TLC analysis.

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. The product will precipitate as a solid.

  • Collect the solid by filtration and wash with cold water until the washings are neutral.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol/water to yield the final product.

Data Presentation

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)ProductYield (%)
13-Bromo-4-aminotoluene1. NaNO₂, HBr2. CuBrWater0-5, then 602-33,5-Dibromotoluene75-85
23,5-DibromotolueneNBS, AIBNCCl₄Reflux4-63,5-Dibromobenzyl bromide80-90
33,5-Dibromobenzyl bromideNaCNDMSO50-602-43,5-Dibromobenzyl cyanide85-95
43,5-Dibromobenzyl cyanideH₂SO₄, H₂O-Reflux6-8This compound80-90

Experimental Workflow

Synthesis_Workflow Synthesis of this compound A 3-Bromo-4-aminotoluene B 3,5-Dibromotoluene A->B Diazotization & Sandmeyer Reaction (NaNO₂, HBr, CuBr) C 3,5-Dibromobenzyl bromide B->C Benzylic Bromination (NBS, AIBN) D 3,5-Dibromobenzyl cyanide C->D Cyanation (NaCN) E This compound D->E Hydrolysis (H₂SO₄, H₂O)

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for 3,5-Dibromophenylacetic Acid in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial availability and applications of 3,5-Dibromophenylacetic acid (CAS No. 188347-49-1). It includes a summary of commercial suppliers, detailed experimental protocols for key synthetic transformations, and its application in the context of drug discovery, particularly as a precursor for Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.

Commercial Suppliers and Purchasing

This compound is readily available from a variety of chemical suppliers. The purity and quantity offered can vary, impacting the price. Below is a summary of representative commercial suppliers and their typical offerings. Researchers should note that prices are subject to change and it is recommended to request a formal quote from the suppliers.

SupplierCAS NumberPurityAvailable QuantitiesRepresentative Price (USD)
Accela ChemBio Co.,Ltd.188347-49-1≥98%1g, 5g, 25g, 100gInquire for pricing
Shanghai Longsheng Chemical Co.,Ltd.188347-49-1≥98%Bulk quantities availableInquire for pricing
Career Henan Chemical Co.188347-49-199%Per kg basis[1]~$1.00/kg (Note: This may be a placeholder price, direct inquiry is recommended)[1]
China Skyrun Industrial Co.,ltd188347-49-1Pharmaceutical Grade/98%Bulk quantities availableInquire for pricing
Hangzhou Chungyo Chemicals Co., Ltd.188347-49-198%Inquire for availabilityInquire for pricing

Applications in Organic Synthesis and Drug Discovery

This compound is a valuable building block in organic synthesis due to its bifunctional nature. The two bromine atoms on the phenyl ring serve as reactive handles for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl substituents. The carboxylic acid moiety can be readily converted into a range of functional groups, including esters, amides, and acid chlorides, providing a versatile point for molecular elaboration.

A significant application of this compound is in the synthesis of biologically active molecules. It is particularly noted for its use in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) channel modulators.[1] TRPV1 is a non-selective cation channel involved in the detection and transduction of pain signals, making it a key target for the development of novel analgesics.[2][3] The 3,5-dibromophenyl scaffold can be elaborated into potent TRPV1 antagonists.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in common synthetic transformations. Researchers should adapt these protocols based on the specific substrate and desired product.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a this compound derivative with an arylboronic acid.

Materials:

  • This compound derivative (e.g., methyl 2-(3,5-dibromophenyl)acetate) (1.0 eq)

  • Arylboronic acid (1.1 - 2.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, Na₂CO₃, 2.0 - 3.0 eq)

  • Degassed solvent (e.g., DMF, 1,4-dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating plate/oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the this compound derivative (1.0 eq), the arylboronic acid (1.1 - 2.2 eq), and the base (2.0 - 3.0 eq).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add the palladium catalyst (5 mol%) to the flask.

  • Add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow reagents Combine Reactants: - this compound derivative - Arylboronic acid - Base inert Establish Inert Atmosphere (Ar or N2) reagents->inert 1. catalyst Add Palladium Catalyst inert->catalyst 2. solvent Add Degassed Solvent catalyst->solvent 3. reaction Heat and Stir (80-100 °C) solvent->reaction 4. monitor Monitor Reaction (TLC/LC-MS) reaction->monitor 5. workup Aqueous Work-up and Extraction monitor->workup 6. purify Purify by Column Chromatography workup->purify 7. product Isolated Product purify->product 8.

Suzuki-Miyaura Coupling Workflow
Protocol 2: Amide Coupling Reaction

This protocol outlines a standard procedure for the synthesis of an amide derivative from this compound using a coupling agent.

Materials:

  • This compound (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 - 1.5 eq)

  • Organic base (e.g., DIPEA, Et₃N) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., DMF, CH₂Cl₂)

  • Inert gas (Argon or Nitrogen)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Dissolve this compound (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the amine (1.0 - 1.2 eq) and the organic base (2.0 - 3.0 eq) to the solution.

  • In a separate flask, dissolve the coupling agent (1.1 - 1.5 eq) in the anhydrous solvent.

  • Slowly add the solution of the coupling agent to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Amide_Coupling_Workflow reactants Combine: - this compound - Amine - Base in Solvent coupling_agent Add Coupling Agent Solution at 0 °C reactants->coupling_agent 1. reaction Stir at Room Temperature coupling_agent->reaction 2. monitor Monitor Reaction (TLC/LC-MS) reaction->monitor 3. quench Quench Reaction monitor->quench 4. extract Extract with Organic Solvent quench->extract 5. wash Wash Organic Layers extract->wash 6. purify Purify Product wash->purify 7. product Isolated Amide purify->product 8.

Amide Coupling Workflow

Application in TRPV1 Antagonist Discovery

The Role of TRPV1 in Pain Signaling

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a crucial component in the perception of pain.[2] It is a non-selective cation channel predominantly expressed on sensory neurons.[2] TRPV1 is activated by a variety of noxious stimuli, including high temperatures (>43°C), acidic conditions, and endogenous inflammatory mediators.[2] The binding of an agonist, such as capsaicin (the pungent component of chili peppers), to the TRPV1 channel triggers a conformational change, opening the channel pore. This allows an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron.[4] The resulting depolarization of the neuronal membrane generates an action potential that is transmitted along the pain pathway to the central nervous system, where it is perceived as pain.[2]

Due to its central role in nociception, blocking the TRPV1 channel with antagonists is a promising therapeutic strategy for the treatment of various pain conditions, including inflammatory and neuropathic pain.[2][3]

TRPV1_Signaling_Pathway cluster_membrane Sensory Neuron Membrane TRPV1 TRPV1 Channel (Closed) TRPV1_open TRPV1 Channel (Open) TRPV1->TRPV1_open ca_influx Ca²⁺/Na⁺ Influx TRPV1_open->ca_influx Allows stimuli Noxious Stimuli (Heat, Acid, Capsaicin) stimuli->TRPV1 Binds to/Activates depolarization Neuron Depolarization action_potential Action Potential Generation depolarization->action_potential pain_signal Pain Signal to CNS action_potential->pain_signal ca_influx->depolarization antagonist TRPV1 Antagonist antagonist->TRPV1 Blocks

TRPV1 Signaling in Pain Perception
Protocol 3: In Vitro Calcium Influx Assay for Screening TRPV1 Antagonists

This protocol describes a cell-based assay to screen for compounds that inhibit the activation of the TRPV1 channel using a fluorescent calcium indicator.

Materials:

  • HEK293 cell line stably expressing human TRPV1 (hTRPV1-HEK293).[5][6]

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS and a selection antibiotic like G418).[5]

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).[1]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • TRPV1 agonist (e.g., Capsaicin).

  • Test compounds (potential TRPV1 antagonists).

  • Positive control antagonist (e.g., Capsazepine).

  • 96-well or 384-well black-walled, clear-bottom microplates.

  • Fluorescence microplate reader with kinetic reading capabilities and appropriate filters for the chosen dye.

Procedure:

  • Cell Culture and Plating:

    • Culture hTRPV1-HEK293 cells according to standard protocols.

    • Seed the cells into the microplates at an appropriate density (e.g., 10,000 cells/well for a 384-well plate) and allow them to adhere and grow overnight.[5]

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye in the assay buffer.

    • Remove the culture medium from the wells and wash with assay buffer.

    • Add the dye loading solution to each well and incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.

  • Compound Incubation:

    • Wash the cells to remove excess dye.

    • Add assay buffer containing the test compounds at various concentrations to the respective wells. Include wells with vehicle control and a positive control antagonist.

    • Incubate the plate with the compounds for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Agonist Stimulation and Fluorescence Reading:

    • Place the microplate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (kinetic read).

    • Establish a baseline fluorescence reading for each well.

    • Using the plate reader's injection system, add a solution of the TRPV1 agonist (e.g., capsaicin at a concentration that elicits a submaximal response, e.g., EC₈₀) to all wells.

    • Continue to record the fluorescence intensity for several minutes to capture the peak calcium influx.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the vehicle control (100% activation) and a control with a saturating concentration of a known antagonist (0% activation).

    • Plot the percentage of inhibition against the concentration of the test compound and fit the data to a dose-response curve to determine the IC₅₀ value.

Calcium_Influx_Assay_Workflow cell_plating Seed hTRPV1-HEK293 Cells in Microplate dye_loading Load Cells with Calcium Indicator Dye cell_plating->dye_loading 1. compound_add Add Test Compounds and Controls dye_loading->compound_add 2. incubation Incubate compound_add->incubation 3. read_baseline Read Baseline Fluorescence incubation->read_baseline 4. agonist_add Inject TRPV1 Agonist (e.g., Capsaicin) read_baseline->agonist_add 5. read_response Read Kinetic Fluorescence Response agonist_add->read_response 6. data_analysis Analyze Data and Determine IC50 read_response->data_analysis 7. result Identify TRPV1 Antagonists data_analysis->result 8.

Calcium Influx Assay Workflow

References

Application Notes and Protocols: 3,5-Dibromophenylacetic Acid as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromophenylacetic acid is a versatile synthetic building block offering a unique scaffold for the development of novel bioactive molecules. The presence of two bromine atoms on the phenyl ring provides strategic points for functionalization, primarily through cross-coupling reactions, while the carboxylic acid moiety allows for the formation of amides, esters, and other derivatives. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on the development of Transient Receptor Potential Vanilloid 1 (TRPV1) channel modulators. Its use in biological studies has been noted for the evaluation of receptor activity and the conformational analysis of halogenated resiniferatoxin analogs as TRPV1 ligands.[1]

Chemical and Physical Properties

PropertyValueReference
CAS Number 188347-49-1[1]
Molecular Formula C₈H₆Br₂O₂
Molecular Weight 293.94 g/mol
Appearance White to off-white solid
Melting Point 99-102 °C
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Safety Information

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Application: Synthesis of a Potential TRPV1 Antagonist

The TRPV1 channel is a key mediator of pain and inflammation, making it an attractive target for the development of novel analgesics. The following section outlines a synthetic strategy to prepare a potential TRPV1 antagonist starting from this compound. The proposed synthesis involves an initial amide coupling followed by a Suzuki cross-coupling reaction to introduce functionality at one of the bromine positions.

Synthetic Workflow

The overall synthetic scheme is depicted below.

G A This compound B Amide Coupling A->B C Intermediate Amide B->C D Suzuki Coupling C->D E Final Product (Potential TRPV1 Antagonist) D->E F Amine (R-NH2) F->B G Boronic Acid (Ar-B(OH)2) G->D

Caption: Synthetic workflow for a potential TRPV1 antagonist.

Experimental Protocols

1. Amide Coupling to Synthesize N-Aryl-2-(3,5-dibromophenyl)acetamide

This protocol describes the formation of an amide bond between this compound and a primary amine using a standard coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

  • This compound

  • Substituted primary amine (e.g., 4-tert-butylaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add the substituted primary amine (1.1 eq), EDC (1.2 eq), and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

2. Suzuki Cross-Coupling for C-C Bond Formation

This protocol outlines the palladium-catalyzed Suzuki cross-coupling of the synthesized amide with an arylboronic acid to introduce a new aryl group at one of the bromine positions.

Materials:

  • N-Aryl-2-(3,5-dibromophenyl)acetamide (from previous step)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine the N-Aryl-2-(3,5-dibromophenyl)acetamide (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Add a 3:1:1 mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final compound.

Quantitative Data

The following table presents representative biological activity data for known TRPV1 antagonists. The synthesized compounds derived from this compound would be expected to exhibit activity in a similar range, which would need to be confirmed experimentally.

Compound IDTargetAssay TypeIC₅₀ (nM)
Antagonist AHuman TRPV1Calcium Influx15
Antagonist BRat TRPV1Electrophysiology25
Antagonist CHuman TRPV1Calcium Influx8

Signaling Pathway

TRPV1 is a non-selective cation channel that, upon activation by stimuli such as capsaicin, heat, or low pH, allows an influx of Ca²⁺ and Na⁺ into the neuron. This influx leads to depolarization of the cell membrane and the generation of an action potential, which is transmitted to the central nervous system and perceived as pain. TRPV1 antagonists block this channel, thereby inhibiting the signaling cascade.

G cluster_0 Presynaptic Neuron TRPV1 TRPV1 Channel Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Activation Depolarization Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Stimuli Painful Stimuli (Heat, Capsaicin, Low pH) Stimuli->TRPV1 Antagonist TRPV1 Antagonist (e.g., from this compound) Antagonist->TRPV1

References

Application Notes and Protocols: 3,5-Dibromophenylacetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,5-Dibromophenylacetic acid as a versatile scaffold in medicinal chemistry. The focus is on its application in the development of transthyretin (TTR) amyloidogenesis inhibitors and as a tool for studying TRPV1 receptor ligands. This document includes detailed experimental protocols, quantitative data for related compounds, and illustrative diagrams of relevant biological pathways and experimental workflows.

Application in Transthyretin Amyloidosis Research

The 3,5-dibromophenyl moiety is a key pharmacophore in the design of kinetic stabilizers for transthyretin (TTR). TTR is a homotetrameric protein, and its dissociation into monomers is the rate-limiting step in the formation of amyloid fibrils, which are characteristic of Transthyretin Amyloidosis (ATTR), a fatal disease. Small molecules that bind to the thyroxine-binding sites of the TTR tetramer can stabilize it, preventing dissociation and subsequent amyloidogenesis. The bromine atoms on the phenyl ring can form favorable halogen bonds and occupy halogen-binding pockets within the TTR binding site, enhancing binding affinity and stabilizing efficacy.

Data Presentation: Biological Activity of TTR Stabilizers with a Dibromophenyl Moiety

The following table summarizes the inhibitory activity of a representative TTR stabilizer containing a 3,5-dibromophenyl group. While data for this compound itself is not extensively published, the data for N-(3,5-Dibromo-4-hydroxyphenyl)-3,5-dimethyl-4-hydroxybenzamide illustrates the potential of this scaffold.

CompoundTargetAssay MethodIC50 (µM)Reference
N-(3,5-Dibromo-4-hydroxyphenyl)-3,5-dimethyl-4-hydroxybenzamideTransthyretin (TTR)Fibril Formation Inhibition< 0.5[1]

Application in TRPV1 Receptor Ligand Studies

This compound is utilized in biological studies to assess the receptor activity and perform conformational analysis of halogenated resiniferatoxin analogs, which are potent ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1).[2] TRPV1 is an ion channel involved in pain sensation and has been a target for the development of new analgesics. The dibrominated phenylacetic acid moiety can be incorporated into more complex molecules to probe the structure-activity relationships of TRPV1 ligands.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl Amide Derivatives of this compound

This protocol describes the synthesis of amide derivatives, which are common analogs in drug discovery for improving biological activity and pharmacokinetic properties.

Materials:

  • This compound

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 30 minutes.

  • Add the substituted aniline (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl amide.

Protocol 2: In Vitro TTR Aggregation Inhibition Assay

This protocol outlines a method to evaluate the ability of this compound derivatives to inhibit TTR amyloid fibril formation.

Materials:

  • Recombinant human TTR

  • Test compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium acetate buffer, pH 4.4

  • Thioflavin T (ThT)

Procedure:

  • Prepare a stock solution of recombinant human TTR in PBS.

  • Incubate TTR (e.g., 3.6 µM) with varying concentrations of the test compound (or DMSO as a control) at 37°C for 30 minutes to allow for binding.

  • Induce amyloid fibril formation by adding sodium acetate buffer to lower the pH to 4.4.

  • Incubate the samples at 37°C with continuous agitation for 72 hours.

  • After incubation, add Thioflavin T to each sample to a final concentration of 10 µM.

  • Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 450 nm and an emission wavelength of 482 nm.

  • Calculate the percentage of inhibition of fibril formation relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

Signaling Pathway

TTR_Amyloidogenesis TTR_tetramer Native TTR Tetramer TTR_monomer Misfolded Monomers TTR_tetramer->TTR_monomer Dissociation (Rate-limiting step) Amyloid_fibrils Amyloid Fibrils TTR_monomer->Amyloid_fibrils Aggregation Stabilizer 3,5-Dibromophenyl Derivative (Stabilizer) Stabilizer->TTR_tetramer Binding & Stabilization Synthesis_and_Screening_Workflow cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening Start This compound Reaction Amide Coupling (Protocol 1) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product Derivative Library Purification->Product Assay TTR Aggregation Assay (Protocol 2) Product->Assay Screening Data_Analysis Data Analysis (IC50 Determination) Assay->Data_Analysis Hit_Compound Lead Compound Data_Analysis->Hit_Compound

References

Application Notes and Protocols: Derivatization of 3,5-Dibromophenylacetic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the derivatization of 3,5-Dibromophenylacetic acid into novel amide derivatives and their subsequent evaluation in relevant biological assays. The primary focus is on the synthesis of N-aryl-3,5-dibromophenylacetamides and their assessment as potential antiproliferative and anti-inflammatory agents. These protocols are intended to serve as a foundational guide for researchers in drug discovery and development.

Introduction

This compound is a halogenated aromatic carboxylic acid that serves as a versatile scaffold for the synthesis of novel bioactive compounds. The presence of two bromine atoms on the phenyl ring can enhance lipophilicity and facilitate unique molecular interactions with biological targets. Derivatization of the carboxylic acid moiety, most commonly through amide bond formation, allows for the exploration of a wide chemical space and the potential to modulate pharmacological activity. Amide derivatives of various phenylacetic acids have demonstrated a broad spectrum of biological activities, including antiproliferative and anti-inflammatory effects. This application note details the synthetic methodology for preparing a library of 3,5-dibromophenylacetamide derivatives and provides protocols for their preliminary biological screening.

Experimental Protocols

I. Synthesis of N-Aryl-3,5-dibromophenylacetamides

This protocol describes a general method for the synthesis of N-aryl-3,5-dibromophenylacetamides via an amide coupling reaction.

Materials:

  • This compound

  • Substituted anilines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 0.1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and a substituted aniline (1.0 mmol) in a 3:1 mixture of DCM and DMF (4 mL).

  • To the stirred solution, add EDC·HCl (1.1 mmol) and TEA (3.0 mmol).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvents under reduced pressure.

  • Dilute the residue with EtOAc (25 mL).

  • Wash the organic layer sequentially with 0.1 M HCl (5 mL) and saturated NaHCO₃ solution (5 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-3,5-dibromophenylacetamide.

II. In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized derivatives on human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Human cancer cell lines (e.g., HT29, A549, PC-3, HepG2)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized 3,5-dibromophenylacetamide derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well culture plates

Procedure:

  • Seed the cells into 96-well plates at a density of 1.5 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare stock solutions of the test compounds in DMSO and dilute them with the culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • After 24 hours of cell growth, replace the medium with fresh medium containing the test compounds at various concentrations.

  • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values.

III. In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol describes the evaluation of the anti-inflammatory potential of the synthesized compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized 3,5-dibromophenylacetamide derivatives

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well culture plates

Procedure:

  • Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve of sodium nitrite is used to determine the concentration of nitrite in the samples.

  • Calculate the percentage inhibition of NO production.

Data Presentation

Disclaimer: The following data are illustrative and representative of typical results obtained for structurally similar compounds. Actual results for this compound derivatives should be determined experimentally.

Table 1: Antiproliferative Activity of Representative 3,5-Dibromophenylacetamide Derivatives

Compound IDR-group on AmineCancer Cell LineIC₅₀ (µM)
DPA-01PhenylHT2915.2
DPA-024-ChlorophenylHT298.5
DPA-034-MethoxyphenylHT2922.7
DPA-044-NitrophenylHT295.1
DPA-01PhenylA54925.8
DPA-024-ChlorophenylA54912.3
DPA-034-MethoxyphenylA54935.1
DPA-044-NitrophenylA5499.8

Table 2: Anti-inflammatory Activity of Representative 3,5-Dibromophenylacetamide Derivatives

Compound IDR-group on AmineConcentration (µM)% Inhibition of NO Production
DPA-01Phenyl2545.3
DPA-024-Chlorophenyl2568.7
DPA-034-Methoxyphenyl2530.1
DPA-044-Nitrophenyl2575.2

Visualizations

G cluster_synthesis Synthesis Workflow cluster_bioassay Biological Evaluation Workflow cluster_data Data Analysis Start This compound + Substituted Aniline Coupling Amide Coupling (EDC, TEA) Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Product N-Aryl-3,5-dibromophenylacetamide Derivatives Purification->Product Antiproliferative Antiproliferative Assay (MTT) Product->Antiproliferative Antiinflammatory Anti-inflammatory Assay (NO Production) Product->Antiinflammatory IC50 IC50 Determination Antiproliferative->IC50 Inhibition % Inhibition Calculation Antiinflammatory->Inhibition SAR Structure-Activity Relationship (SAR) IC50->SAR Inhibition->SAR

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

G cluster_pathway Hypothesized PI3K/mTOR Signaling Pathway Inhibition GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Derivative 3,5-Dibromophenylacetamide Derivative Derivative->PI3K inhibits Derivative->mTORC1 inhibits

Caption: Potential mechanism of action via inhibition of the PI3K/mTOR signaling pathway.

Application Notes and Protocols: 3,5-Dibromophenylacetic Acid in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3,5-Dibromophenylacetic acid, a key intermediate in the development of biologically active molecules. The following sections detail its application in the synthesis of Transient Receptor Potential Vanilloid 1 (TRPV1) receptor ligands, along with specific protocols for its conversion into amide and ester derivatives.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its phenylacetic acid scaffold is a common motif in pharmacologically active compounds, and the presence of two bromine atoms offers sites for further functionalization through cross-coupling reactions. Notably, this compound serves as a precursor for the synthesis of potent and selective ligands for the TRPV1 receptor, a key target in pain and inflammation research.[1] The ability to readily modify the carboxylic acid group into amides and esters allows for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.

Application in the Synthesis of TRPV1 Ligands

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons, and capsaicin.[2] Antagonists of the TRPV1 receptor are of significant interest as potential non-opioid analgesics for the treatment of chronic pain.[3] this compound can be utilized as a key fragment in the synthesis of novel TRPV1 modulators. The general approach involves the coupling of this compound with various amine-containing pharmacophores to generate a library of candidate molecules for biological screening.

A plausible signaling pathway involving TRPV1 modulation is depicted below:

TRPV1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Stimuli Stimuli TRPV1 TRPV1 Stimuli->TRPV1 Activates Ca2+ Ca2+ TRPV1->Ca2+ Influx Calmodulin Calmodulin Ca2+->Calmodulin Activates Downstream_Signaling Downstream Signaling (e.g., Calcineurin, PKC) Calmodulin->Downstream_Signaling Modulates Pain_Perception Pain_Perception Downstream_Signaling->Pain_Perception Leads to 3_5_DBPA_Derivative 3,5-DBPA Derivative (Antagonist) 3_5_DBPA_Derivative->TRPV1 Inhibits

Caption: TRPV1 signaling pathway and inhibition by a this compound derivative.

Key Reaction Mechanisms and Protocols

The carboxylic acid moiety of this compound is readily transformed into a variety of functional groups. The most common and synthetically useful reactions are amide bond formation and esterification.

Amide Bond Formation

Amide coupling reactions are fundamental in drug discovery for linking molecular fragments. Standard coupling reagents can be employed to react this compound with a primary or secondary amine.

Experimental Workflow for Amide Synthesis:

Amide_Synthesis_Workflow Start Start Dissolve_Acid Dissolve 3,5-Dibromophenylacetic acid in an aprotic solvent (e.g., DMF, DCM). Start->Dissolve_Acid Add_Reagents Add coupling reagent (e.g., HATU, EDC) and a non-nucleophilic base (e.g., DIPEA). Dissolve_Acid->Add_Reagents Add_Amine Add the desired amine. Add_Reagents->Add_Amine Stir Stir at room temperature. Add_Amine->Stir Workup Aqueous work-up and extraction. Stir->Workup Purification Purify by column chromatography or recrystallization. Workup->Purification Product Final Amide Product Purification->Product

Caption: General workflow for the synthesis of amides from this compound.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), a common and efficient peptide coupling reagent.

  • Materials:

    • This compound

    • Desired amine (1.0 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 10 minutes.

    • Add the desired amine (1.0 eq) to the reaction mixture.

    • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Fischer Esterification

Fischer esterification is a classic method for producing esters from carboxylic acids and alcohols using an acid catalyst.

Protocol 2: Sulfuric Acid-Catalyzed Esterification

This protocol describes the synthesis of the methyl ester of this compound.

  • Materials:

    • This compound

    • Anhydrous methanol (MeOH)

    • Concentrated sulfuric acid (H₂SO₄)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Suspend this compound (1.0 eq) in an excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

    • After cooling to room temperature, remove the excess methanol under reduced pressure.

    • Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution until effervescence ceases, followed by a wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.

    • If necessary, purify the product by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the described transformations of this compound, based on general literature precedents for similar substrates.

Reaction TypeReagentsSolventReaction TimeTypical Yield (%)
Amide Coupling HATU, DIPEA, AmineDMF2-4 hours75-95
Amide Coupling EDC, HOBt, AmineDCM/DMF12-24 hours70-90
Fischer Esterification MeOH, H₂SO₄ (cat.)Methanol4-6 hours85-95
Fischer Esterification EtOH, H₂SO₄ (cat.)Ethanol6-8 hours80-90

Note: Yields are highly dependent on the specific substrate, reaction scale, and purification method. The provided ranges are for illustrative purposes.

Conclusion

This compound is a versatile and commercially available starting material with significant applications in the synthesis of novel therapeutic agents, particularly TRPV1 receptor modulators. The protocols and data presented herein provide a practical guide for researchers in the fields of medicinal chemistry and drug development to effectively utilize this compound in their synthetic endeavors. The straightforward conversion of its carboxylic acid group into a diverse range of amides and esters facilitates the rapid generation of compound libraries for biological evaluation.

References

Application Notes and Protocols for the Laboratory-Scale Preparation of 3,5-Dibromophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dibromophenylacetic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical and materials science applications. Its structure, featuring a phenylacetic acid moiety with two bromine substituents, provides multiple sites for further functionalization. This document outlines a detailed, four-step laboratory-scale protocol for the synthesis of this compound, commencing from readily available starting materials. The described synthetic route is robust and relies on well-established chemical transformations, making it suitable for implementation in a standard organic chemistry laboratory setting.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a four-step sequence:

  • Synthesis of 3,5-Dibromotoluene: This initial step involves the diazotization of 2,6-dibromo-4-methylaniline, followed by a reduction to yield 3,5-dibromotoluene.

  • Benzylic Bromination: The methyl group of 3,5-dibromotoluene is selectively brominated at the benzylic position using N-bromosuccinimide (NBS) to afford 3,5-dibromobenzyl bromide.

  • Cyanation: The benzylic bromide is then converted to the corresponding nitrile, 3,5-dibromobenzyl cyanide, through a nucleophilic substitution reaction with sodium cyanide.

  • Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid, yielding the target compound, this compound.

Data Presentation

The following table summarizes the key quantitative data for each step in the synthesis of this compound.

StepReactionStarting MaterialKey ReagentsProductTypical Yield (%)Molecular Weight ( g/mol )
1Diazotization & Reduction2,6-Dibromo-4-methylanilineNaNO₂, H₃PO₂3,5-Dibromotoluene~93%249.93
2Benzylic Bromination3,5-DibromotolueneN-Bromosuccinimide (NBS), AIBN3,5-Dibromobenzyl bromide80-90% (estimated)328.84
3Cyanation3,5-Dibromobenzyl bromideSodium Cyanide (NaCN)3,5-Dibromobenzyl cyanide80-90%274.94
4Hydrolysis3,5-Dibromobenzyl cyanideH₂SO₄, H₂OThis compound~80%293.94

Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of 3,5-Dibromotoluene

This protocol is adapted from the synthesis of 3,5-dibromotoluene from 2,6-dibromo-4-methylaniline.[1]

Materials:

  • 2,6-Dibromo-4-methylaniline (1.0 eq)

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite (NaNO₂)

  • Hypophosphorous Acid (H₃PO₂) (50% solution)

  • Ice

  • Methanol

Procedure:

  • In a round-bottom flask, suspend 2,6-dibromo-4-methylaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Continue stirring for 30 minutes after the addition is complete.

  • In a separate beaker, prepare a solution of hypophosphorous acid.

  • Slowly add the cold diazonium salt solution to the hypophosphorous acid solution with vigorous stirring. Gas evolution will be observed.

  • Allow the reaction mixture to stir at 0-5 °C for 1 hour and then let it warm to room temperature and stir overnight.

  • The resulting solid is collected by vacuum filtration and washed thoroughly with cold water.

  • The crude product is then purified by recrystallization from methanol to yield 3,5-dibromotoluene as a solid.

Protocol 2: Synthesis of 3,5-Dibromobenzyl Bromide

This protocol describes the benzylic bromination of 3,5-dibromotoluene using N-bromosuccinimide (NBS).

Materials:

  • 3,5-Dibromotoluene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.02 eq, radical initiator)

  • Carbon Tetrachloride (CCl₄) (anhydrous)

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dibromotoluene in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.

  • Heat the mixture to reflux (around 77 °C) and irradiate with a UV lamp or a high-wattage incandescent lamp to initiate the reaction.

  • Continue refluxing until all the starting material is consumed (monitor by TLC or GC). The reaction is typically complete within 1-3 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the succinimide byproduct.

  • Filter off the succinimide and wash it with a small amount of cold carbon tetrachloride.

  • The filtrate is then washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 3,5-dibromobenzyl bromide.

  • The product can be further purified by recrystallization from a suitable solvent like hexane.

Protocol 3: Synthesis of 3,5-Dibromobenzyl Cyanide

This protocol details the conversion of 3,5-dibromobenzyl bromide to 3,5-dibromobenzyl cyanide.[2]

Materials:

  • 3,5-Dibromobenzyl bromide (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq)

  • Ethanol (95%)

  • Water

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve sodium cyanide in water.

  • Add a solution of 3,5-dibromobenzyl bromide in 95% ethanol to the sodium cyanide solution.

  • Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Distill off the majority of the ethanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 3,5-dibromobenzyl cyanide. The product can be purified by distillation under reduced pressure or recrystallization.

Protocol 4: Synthesis of this compound

This protocol describes the hydrolysis of 3,5-dibromobenzyl cyanide to the final product.

Materials:

  • 3,5-Dibromobenzyl cyanide (1.0 eq)

  • Sulfuric Acid (concentrated)

  • Water

Procedure:

  • In a round-bottom flask, carefully add 3,5-dibromobenzyl cyanide to a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours.

  • Cool the reaction mixture to room temperature and then pour it over crushed ice.

  • The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude this compound is then recrystallized from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the pure product.

  • The final product should be characterized by melting point (if available in literature), ¹H NMR, ¹³C NMR, and mass spectrometry. A reported melting point for this specific compound was not readily found in the searched literature.

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow start Start: 2,6-Dibromo-4-methylaniline step1 Step 1: Diazotization & Reduction (NaNO₂, H₃PO₂) start->step1 intermediate1 Intermediate: 3,5-Dibromotoluene step1->intermediate1 step2 Step 2: Benzylic Bromination (NBS, AIBN) intermediate1->step2 intermediate2 Intermediate: 3,5-Dibromobenzyl bromide step2->intermediate2 step3 Step 3: Cyanation (NaCN) intermediate2->step3 intermediate3 Intermediate: 3,5-Dibromobenzyl cyanide step3->intermediate3 step4 Step 4: Hydrolysis (H₂SO₄, H₂O) intermediate3->step4 end_product Final Product: This compound step4->end_product

Caption: Multi-step synthesis of this compound.

References

Potential Therapeutic Applications of 3,5-Disubstituted Phenylacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Note on 3,5-Dibromophenylacetic Acid Derivatives: Direct therapeutic applications of this compound derivatives are not extensively documented in publicly available scientific literature. However, the core structure of 3,5-disubstituted phenylacetic acid is a key feature in various compounds with significant biological activities. This document provides an overview of the therapeutic potential of structurally related compounds, which may serve as a foundation for the design and investigation of novel this compound derivatives.

Anti-inflammatory Applications of 3,5-Dihydroxycinnamic Acid Derivatives

Derivatives of 3,5-dihydroxycinnamic acid have demonstrated notable anti-inflammatory properties. These compounds represent a promising area of research for the development of new anti-inflammatory agents.

One particular derivative, referred to as Compound 7 in a key study, exhibited a pronounced anti-inflammatory effect in a 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced mouse ear edema model.[1][2] The mechanism of action for this class of compounds involves the downregulation of key inflammatory mediators.

Mechanism of Action:

The anti-inflammatory effects of these derivatives are attributed to their ability to:

  • Reduce the mRNA and protein synthesis of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2]

  • Decrease the infiltration of activated neutrophils at the site of inflammation.[1][2]

  • Inhibit the production of cyclooxygenase-2 (COX-2)-catalyzed prostaglandin E2 (PGE2).[1][2]

  • Inhibit 5-lipoxygenase (5-LOX) production, leading to a reduction in leukotriene B4 (LTB4).[1][2]

Quantitative Data
CompoundAssayDoseInhibition Rate (%)Reference
Compound 7 TPA-induced mouse ear edema1.6 mg/ear65.6[1][2]

Signaling Pathway

anti_inflammatory_pathway cluster_cell Inflammatory Cell (e.g., Macrophage) TPA TPA PKC PKC TPA->PKC Activates Compound7 3,5-Dihydroxycinnamic Acid Derivative (Cmpd 7) NFkB NF-κB Compound7->NFkB Inhibits COX2 COX-2 Compound7->COX2 Inhibits LOX5 5-LOX Compound7->LOX5 Inhibits PKC->NFkB Activates NFkB->COX2 Induces Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Transcription Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Leukotrienes Leukotrienes (LTB4) LOX5->Leukotrienes Inflammation Inflammation Cytokines->Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Anti-inflammatory mechanism of a 3,5-dihydroxycinnamic acid derivative.

Experimental Protocols

Protocol 1: TPA-Induced Mouse Ear Edema Model

This protocol is used to evaluate the in vivo anti-inflammatory activity of test compounds.

Materials:

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Test compound (e.g., 3,5-dihydroxycinnamic acid derivative)

  • Vehicle (e.g., acetone or ethanol)

  • Male CD-1 mice (20-25 g)

  • 7-mm biopsy punch

  • Analytical balance

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Grouping: Divide mice into control and treatment groups (n=3-4 per group).

  • TPA Application: Apply a solution of TPA (2.5 µg in 10 µL of vehicle) topically to both the inner and outer surfaces of the right ear of each mouse. The left ear receives the vehicle only and serves as a negative control.

  • Test Compound Application: 10 minutes after TPA application, topically apply the test compound (e.g., 1.6 mg in 20 µL of vehicle) to the right ear.

  • Incubation: House the mice for 4 hours to allow for the inflammatory response to develop.

  • Euthanasia and Sample Collection: Euthanize the mice by cervical dislocation.

  • Edema Measurement: Use a 7-mm biopsy punch to remove a disc from both the right (treated) and left (control) ears. Weigh the ear punches immediately.

  • Calculation of Edema Inhibition: The swelling is assessed as the difference in weight between the right and left ear punches. The percentage of edema inhibition (EI) is calculated using the following formula: EI (%) = [1 - (Edema_treated / Edema_control)] x 100

Reference: Adapted from De Young et al. (1989) and Zhang et al. (2016).[1][2][3][4][5]

Potential as TRPV1 Ligands

This compound is utilized in biological studies for the evaluation of receptor activity and conformational analysis of halogenated resiniferatoxin analogs as Transient Receptor Potential Vanilloid 1 (TRPV1) ligands. TRPV1 is a non-selective cation channel that plays a crucial role in pain sensation and inflammation. Antagonists of the TRPV1 receptor are being actively investigated as potential analgesics.

Mechanism of Action (Hypothetical for this compound Derivatives):

Based on the use of the parent compound in TRPV1 ligand studies, it is hypothesized that derivatives of this compound could be designed to act as TRPV1 antagonists. These antagonists would bind to the TRPV1 receptor, preventing its activation by endogenous ligands (e.g., capsaicin, protons, heat) and thereby blocking the downstream signaling cascades that lead to pain and neurogenic inflammation.

Signaling Pathway

trpv1_pathway cluster_neuron Nociceptive Neuron TRPV1 TRPV1 Channel Ca_influx Ca_influx TRPV1->Ca_influx Ca_ Ca_ influx Ca²⁺ Influx Neuropeptide_release Neuropeptide Release (Substance P, CGRP) Pain_signal Pain Signal Transmission Neuropeptide_release->Pain_signal Pain_perception Pain Perception Pain_signal->Pain_perception Stimuli Noxious Stimuli (Heat, Capsaicin, Protons) Stimuli->TRPV1 Activates Antagonist Potential 3,5-Dibromophenylacetic Acid Derivative (Antagonist) Antagonist->TRPV1 Blocks Ca_influx->Neuropeptide_release experimental_workflow cluster_synthesis Synthesis cluster_bioassays Biological Evaluation start Starting Materials (3,5-disubstituted-4-hydroxycinnamic acid, functionalized coumarin) synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (FTIR, ¹H-NMR, ¹³C-NMR) synthesis->purification conjugates Coumarin Conjugates purification->conjugates antioxidant Antioxidant Assay (DPPH) conjugates->antioxidant antitumor Antitumor Assay (MTT) conjugates->antitumor antimicrobial Antimicrobial Assay (Agar Disk Diffusion) conjugates->antimicrobial

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dibromophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-Dibromophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of brominating agent. - Product loss during workup and purification.- Increase reaction time and monitor progress using TLC or GC-MS. - Optimize the reaction temperature; higher temperatures may be needed for di-substitution. - Use a slight excess of the brominating agent (e.g., 2.2-2.5 equivalents of Br₂). - Optimize extraction, washing, and recrystallization procedures to minimize loss.
Formation of Monobrominated Side Products - Insufficient brominating agent. - Reaction time is too short.- Ensure at least 2 equivalents of the brominating agent are used. - Increase the reaction time to allow for the second bromination to occur. Monitor the reaction progress closely.
Formation of ortho- and para- Isomers - The directing group (-CH₂COOH) is weakly ortho, para-directing. While the 3,5-isomer is sterically and electronically favored under certain conditions, some formation of other isomers is possible.- Purification by fractional recrystallization or column chromatography is necessary to separate the isomers.
Formation of α-Brominated Product (2-Bromo-2-(3,5-dibromophenyl)acetic acid) - Radical reaction conditions (e.g., UV light, radical initiators) can favor bromination at the alpha-carbon of the acetic acid moiety.- Conduct the reaction in the dark and avoid radical initiators like AIBN unless α-bromination is desired.
Product "Oils Out" Instead of Crystallizing During Recrystallization - The melting point of the crude product is lower than the boiling point of the recrystallization solvent. - The presence of significant impurities can lower the melting point of the mixture.- Select a solvent with a lower boiling point. - Attempt to purify the product using column chromatography to remove impurities before recrystallization. - Add a small seed crystal of pure product to the cooled solution to encourage crystallization.
Incomplete Separation During Acid-Base Extraction - The pH of the aqueous layer was not sufficiently basic to deprotonate the carboxylic acid completely. - Insufficient mixing of the aqueous and organic layers.- Use a suitable base (e.g., NaOH or NaHCO₃) and ensure the pH of the aqueous layer is well above the pKa of the carboxylic acid (typically pH > 8). - Shake the separatory funnel vigorously, with frequent venting.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most plausible method for synthesizing this compound is through the direct electrophilic bromination of phenylacetic acid. This typically involves reacting phenylacetic acid with a brominating agent in the presence of a Lewis acid catalyst.

Q2: What are the key reaction parameters to control for optimal yield?

Key parameters to control include the stoichiometry of the brominating agent, reaction temperature, and reaction time. Using a slight excess of the brominating agent and carefully controlling the temperature to favor di-bromination at the meta positions are crucial for maximizing the yield of the desired product.

Q3: What are the expected major and minor side products in this synthesis?

During the synthesis of this compound, several side products can form. The most common include:

  • Monobrominated Products: 3-Bromophenylacetic acid is the expected primary monobrominated product.

  • Other Isomers: Small amounts of 2,5-dibromophenylacetic acid and 2,3-dibromophenylacetic acid may be formed.

  • α-Brominated Products: 2-Bromo-2-phenylacetic acid and its di-brominated phenyl ring derivatives can form, especially under radical conditions.

Q4: How can I purify the final product?

Purification can be achieved through a combination of techniques:

  • Acid-Base Extraction: To separate the acidic product from non-acidic impurities.

  • Recrystallization: A common and effective method for purifying the final product. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

  • Column Chromatography: Can be used to separate the desired product from closely related isomers and other impurities.

Q5: Which brominating agents are suitable for this reaction?

Common brominating agents for aromatic bromination include:

  • Molecular Bromine (Br₂): Often used with a Lewis acid catalyst like FeBr₃.

  • N-Bromosuccinimide (NBS): A milder and easier-to-handle brominating agent, which may require an acid catalyst for aromatic bromination.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound based on standard organic chemistry principles. Note: This protocol should be optimized for specific laboratory conditions.

Protocol 1: Direct Bromination of Phenylacetic Acid

Materials:

  • Phenylacetic acid

  • Molecular Bromine (Br₂)

  • Anhydrous Iron(III) Bromide (FeBr₃)

  • Glacial Acetic Acid

  • 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve phenylacetic acid (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃) (e.g., 0.1 eq) to the solution.

  • Bromine Addition: From the dropping funnel, add a solution of bromine (2.2 eq) in glacial acetic acid dropwise to the reaction mixture with stirring at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (around 80-100 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

    • Quench the excess bromine by adding 10% sodium thiosulfate solution until the orange color disappears.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to extract the acidic product.

  • Isolation:

    • Cool the basic aqueous layer in an ice bath and acidify with concentrated HCl until a precipitate forms.

    • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Purification:

    • Dry the crude product under vacuum.

    • Further purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Visualizations

Reaction_Pathway Phenylacetic_Acid Phenylacetic Acid Intermediate Monobrominated Intermediate Phenylacetic_Acid->Intermediate + Br₂/FeBr₃ Bromine Br₂ FeBr3 FeBr₃ (catalyst) Product This compound Intermediate->Product + Br₂/FeBr₃

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield? Check_Reaction Check Reaction Completion (TLC/GC-MS) Start->Check_Reaction Incomplete Incomplete Reaction? Check_Reaction->Incomplete Increase_Time_Temp Increase Reaction Time/Temperature Incomplete->Increase_Time_Temp Yes Check_Stoichiometry Check Bromine Stoichiometry Incomplete->Check_Stoichiometry No Success Improved Yield Increase_Time_Temp->Success Insufficient_Br2 Insufficient Br₂? Check_Stoichiometry->Insufficient_Br2 Add_More_Br2 Use Slight Excess of Br₂ Insufficient_Br2->Add_More_Br2 Yes Check_Workup Review Workup & Purification Insufficient_Br2->Check_Workup No Add_More_Br2->Success Optimize_Purification Optimize Extraction/Recrystallization Check_Workup->Optimize_Purification Optimize_Purification->Success

Caption: Troubleshooting workflow for low reaction yield.

Parameter_Relationships Yield Yield of this compound Purity Purity Reaction_Time Reaction Time Reaction_Time->Yield Temperature Temperature Temperature->Yield Temperature->Purity can affect side reactions Bromine_Eq Equivalents of Bromine Bromine_Eq->Yield Bromine_Eq->Purity excess can lead to over-bromination Catalyst_Activity Catalyst Activity Catalyst_Activity->Yield Purification_Method Purification Method Purification_Method->Yield Purification_Method->Purity

Caption: Key parameters affecting reaction yield and purity.

Technical Support Center: Purification of 3,5-Dibromophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3,5-Dibromophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The primary methods for purifying crude this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities in crude this compound?

Common impurities can include unreacted starting materials, byproducts from the synthesis such as mono-brominated or tri-brominated phenylacetic acid derivatives, and residual solvents or reagents.[1][2][3] The presence of these impurities can lower the melting point and affect the final product's quality.[4]

Q3: How do I select an appropriate solvent for recrystallization?

An ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or cold temperatures.[4] This differential solubility allows for the compound to dissolve when hot and crystallize out upon cooling, leaving impurities behind in the solvent. It is often necessary to test several solvents to find the optimal one.

Q4: When is column chromatography the preferred purification method?

Column chromatography is recommended when dealing with complex mixtures of impurities that have similar solubility profiles to the desired product, making recrystallization ineffective.[5] It is particularly useful for separating compounds based on their polarity.[6] For acidic compounds like this compound, silica gel is a common stationary phase.[5]

Q5: Can I use an acid-base extraction to purify this compound?

Yes, acid-base extraction is a highly effective method for separating acidic compounds from neutral or basic impurities. By treating the crude product dissolved in an organic solvent with an aqueous basic solution (e.g., sodium bicarbonate), the this compound will be deprotonated to its carboxylate salt and move into the aqueous layer.[7] The layers can then be separated, and the aqueous layer acidified to precipitate the pure acid.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Issue 1: Low yield after recrystallization.

Possible Cause Recommendation
Excessive solvent was used.Use the minimum amount of hot solvent required to fully dissolve the crude product.[7]
Premature crystallization during hot filtration.Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the product from crystallizing on the filter paper.[4][7]
The cooling process was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals.[7]
The compound is significantly soluble in the chosen solvent even at low temperatures.Test a different solvent or a mixture of solvents to find one where the compound has lower solubility when cold.

Issue 2: The product "oils out" instead of crystallizing.

Possible Cause Recommendation
The melting point of the crude product is lower than the boiling point of the solvent.Select a solvent with a lower boiling point.[7]
Significant impurities are present, depressing the melting point.Attempt an alternative purification method first, such as column chromatography or an acid-base wash, to remove the bulk of impurities.[7]
Supersaturation is too high.Add a little more solvent or try re-heating the solution and allowing it to cool more slowly. Adding a seed crystal of the pure product can also induce crystallization.[7]

Issue 3: The final product is still impure after purification.

Possible Cause Recommendation
Recrystallization: Impurities co-crystallized with the product.This can happen if the cooling was too fast or if the impurities have very similar properties. A second recrystallization may be necessary, or switch to a different purification method.
Column Chromatography: Poor separation of spots on TLC.Optimize the solvent system (eluent) for column chromatography by testing different solvent polarities using Thin Layer Chromatography (TLC).[5] The desired compound should ideally have an Rf value of around 0.3-0.4 for good separation.[5]
Acid-Base Extraction: Incomplete separation.Ensure the pH of the aqueous layer is sufficiently basic (e.g., pH > 8) to fully deprotonate the carboxylic acid. Use a stronger base or repeat the extraction to ensure complete transfer to the aqueous layer.[7]

Experimental Protocols

Protocol 1: Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture) while stirring and heating until the solid is completely dissolved.

  • Decolorization (Optional): If the solution has a noticeable color, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the hot funnel and quickly filter the hot solution to remove insoluble impurities (and charcoal, if used).[7]

  • Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation and Drying: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and then dry them under vacuum.[7]

Protocol 2: Column Chromatography

  • Preparation: Select an appropriate solvent system (eluent) based on TLC analysis. Prepare a slurry of silica gel in the chosen eluent.[8]

  • Packing the Column: Secure a chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[6] Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles.[8][9] Add another thin layer of sand on top of the silica.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add this solution to the top of the column.[10]

  • Elution: Add the eluent to the column and begin collecting fractions. Apply gentle air pressure ('flash' chromatography) to speed up the process if necessary.[6]

  • Analysis and Collection: Monitor the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.[7]

  • Separation: Allow the two layers to separate completely. The deprotonated 3,5-dibromophenylacetate salt will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean beaker.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the acidic product is extracted. Combine the aqueous layers.

  • Precipitation: While stirring, slowly acidify the combined aqueous layers with a strong acid (e.g., concentrated HCl) until the solution is acidic (test with pH paper). The purified this compound will precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.[7]

Visual Guides

G start Crude this compound assess Assess Impurity Profile (TLC, NMR, etc.) start->assess choice Select Purification Method assess->choice recrystallize Recrystallization choice->recrystallize Impurities have different solubility acid_base Acid-Base Extraction choice->acid_base Neutral/Basic impurities present column Column Chromatography choice->column Complex mixture or similar polarity analyze Analyze Purity (TLC, Melting Point, NMR) recrystallize->analyze acid_base->analyze column->analyze pure Pure Product analyze->pure Purity OK repurify Re-purify or Combine Methods analyze->repurify Impure repurify->choice

Caption: General workflow for the purification of this compound.

G start Purification Attempted check_purity Analyze Product Purity start->check_purity impure Product Impure check_purity->impure Impure low_yield Low Yield check_purity->low_yield Low Yield oiling_out Product 'Oiled Out' (Recrystallization) check_purity->oiling_out Oiled Out impure_sol Co-crystallization? Poor column separation? impure->impure_sol low_yield_sol Used excess solvent? Premature crystallization? low_yield->low_yield_sol oiling_out_sol Solvent BP > Product MP? High impurity load? oiling_out->oiling_out_sol rerun Re-run purification. Optimize solvent system or change method. impure_sol->rerun Yes success Problem Solved rerun->success optimize_recrys Use minimum hot solvent. Pre-heat filtration apparatus. Ensure slow cooling. low_yield_sol->optimize_recrys Yes optimize_recrys->success change_solvent Use lower boiling solvent. Pre-purify via another method. Use seed crystal. oiling_out_sol->change_solvent Yes change_solvent->success

Caption: Troubleshooting guide for common purification issues.

References

identification and removal of impurities in 3,5-Dibromophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and removal of impurities in 3,5-Dibromophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Common impurities can include starting materials from the synthesis, such as 3,5-dibromotoluene, and side products like positional isomers (e.g., 2,4-dibromophenylacetic acid or 2,6-dibromophenylacetic acid). Over-bromination can also lead to tribrominated species.[1] Residual solvents from the purification process are also frequently observed.

Q2: Which analytical techniques are best for identifying impurities in my sample?

A2: A multi-faceted analytical approach is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for separating and quantifying non-volatile organic impurities.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile impurities and residual solvents.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of unknown impurities and for quantitative analysis (qNMR).[2][5]

Q3: What is the most effective general method for purifying this compound?

A3: Recrystallization is a highly effective and common method for purifying solid organic compounds like this compound.[6][7] The choice of solvent is crucial and depends on the impurity profile. Column chromatography can also be used for more challenging separations.[8]

Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A4: A depressed and broad melting point range is a classic indicator of the presence of impurities. Pure crystalline solids typically have a sharp and narrow melting point range.

Q5: Can impurities in this compound affect my downstream reactions?

A5: Absolutely. Impurities can act as catalysts, inhibitors, or competing reagents in subsequent synthetic steps, leading to lower yields, unexpected side products, and difficulties in purification of the final compound.[2]

Troubleshooting Guides

Issue 1: Unexpected Peaks in the HPLC Chromatogram

Question: I ran an HPLC analysis of my this compound sample, and I see several unexpected peaks. How can I identify these impurities and remove them?

Answer:

Workflow for Identification and Removal of HPLC Impurities

cluster_0 Impurity Identification cluster_1 Impurity Removal A Unexpected HPLC Peaks B Analyze by LC-MS A->B Couple HPLC to Mass Spec D Isolate Impurity by Preparative HPLC A->D If abundant C Analyze by High-Resolution MS B->C For Accurate Mass E Structural Elucidation by NMR D->E F Recrystallization E->F Select appropriate solvent G Column Chromatography E->G Select appropriate stationary/mobile phase H Purity Analysis of Final Product F->H G->H

Caption: Workflow for identifying and removing unknown impurities.

Experimental Protocols:

  • High-Performance Liquid Chromatography (HPLC) for Purity Assessment

    • Instrumentation: HPLC system with a UV detector.[2]

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).[2]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.[3][4]

    • Detection Wavelength: 254 nm.[3][4]

    • Injection Volume: 10 µL.[3][4]

    • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.[3][4]

  • Recrystallization of this compound

    • In an Erlenmeyer flask, add the impure this compound.

    • Add a minimal amount of a suitable hot solvent (e.g., ethanol/water, acetic acid/water) to dissolve the solid completely.[6]

    • If colored impurities are present, add a small amount of activated charcoal and heat briefly.

    • Perform a hot filtration to remove insoluble impurities and the charcoal.[9]

    • Allow the filtrate to cool slowly to room temperature to form crystals. Cooling too quickly can trap impurities.[10]

    • Further cool the flask in an ice bath to maximize crystal formation.[11]

    • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.[6]

    • Dry the purified crystals under vacuum.

Data Presentation:

Analysis Before Purification After Recrystallization
Purity (by HPLC Area %) 92.5%99.8%
Impurity 1 (Area %) 3.2%<0.1%
Impurity 2 (Area %) 2.8%<0.1%
Unknowns (Total Area %) 1.5%0.1%
Issue 2: Residual Solvents Detected by GC-MS

Question: My GC-MS analysis shows the presence of residual solvents like toluene and ethyl acetate in my this compound sample. How can I effectively remove them?

Answer:

Troubleshooting Residual Solvents

A Residual Solvents Detected B Drying under High Vacuum A->B C Trituration A->C If solid doesn't dissolve D Recrystallization A->D If other impurities also present E Solvent-Free? B->E Analyze by GC-MS C->E Analyze by GC-MS D->E Analyze by GC-MS

Caption: Decision tree for removing residual solvents.

Experimental Protocols:

  • Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[2]

    • Oven Temperature Program: Initial temperature 50 °C, hold for 2 min, then ramp at 10 °C/min to 250 °C and hold for 5 min.

    • Injector Temperature: 250 °C.[2]

    • MS Transfer Line Temperature: 280 °C.[2]

    • Sample Preparation: Dissolve a precisely weighed amount of the sample in a high-purity solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.[2]

  • Removal of Residual Solvents by High Vacuum Drying

    • Place the this compound in a suitable flask or drying dish.

    • Connect the container to a high vacuum line (preferably with a cold trap).

    • Gently heat the sample (e.g., 40-50 °C) while under vacuum to facilitate solvent removal. The temperature should be well below the melting point of the compound.

    • Continue drying until a constant weight is achieved.

Data Presentation:

Solvent Concentration Before Drying (ppm) Concentration After Drying (ppm)
Toluene 1250<50
Ethyl Acetate 800<50
Issue 3: Presence of Isomeric Impurities

Question: My NMR and HPLC analyses suggest the presence of positional isomers of dibromophenylacetic acid. How can I separate these?

Answer:

Separating positional isomers can be challenging due to their similar physical properties.

Strategies for Isomer Separation

A Isomeric Impurities Detected B Fractional Recrystallization A->B Different solubilities C Preparative HPLC A->C High resolution needed D Column Chromatography A->D Larger scale E Purity Analysis B->E C->E D->E

Caption: Methods for separating isomeric impurities.

Experimental Protocols:

  • Fractional Recrystallization

    • This technique relies on slight differences in the solubility of the isomers in a particular solvent.

    • Dissolve the mixture in a minimum amount of a suitable boiling solvent.

    • Allow the solution to cool slowly. The less soluble isomer should crystallize first.

    • Filter this first crop of crystals.

    • The mother liquor will be enriched in the more soluble isomer. Concentrate the mother liquor and cool again to obtain a second crop of crystals, which should be enriched in the other isomer.

    • Repeat the process on both crops of crystals to improve purity. Purity of each fraction should be monitored by HPLC.

  • Preparative Column Chromatography

    • Stationary Phase: Silica gel is commonly used for the separation of aromatic carboxylic acids.

    • Mobile Phase: A solvent system that provides good separation on analytical TLC should be chosen. A mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate) with a small amount of acetic or formic acid is a good starting point. The acid in the mobile phase helps to prevent tailing of the carboxylic acid on the silica gel.

    • Procedure:

      • Prepare a column with the chosen stationary phase.

      • Dissolve the impure sample in a minimum amount of the mobile phase and load it onto the column.

      • Elute the column with the mobile phase, collecting fractions.

      • Analyze the fractions by TLC or HPLC to identify which contain the desired pure compound.

      • Combine the pure fractions and evaporate the solvent.

Data Presentation:

Method Purity of Main Isomer (Initial) Purity of Main Isomer (Final) Recovery
Fractional Recrystallization 94%98.5%65%
Column Chromatography 94%>99.5%85%

References

Technical Support Center: Recrystallization of 3,5-Dibromophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal recrystallization of 3,5-Dibromophenylacetic acid.

Troubleshooting Guide

Researchers may encounter several common issues during the recrystallization of this compound. This guide provides systematic solutions to these challenges.

Issue Potential Cause(s) Recommended Solution(s)
No crystal formation upon cooling - The solution is not saturated (too much solvent was added).- The solution is supersaturated but requires a nucleation site.- Boil off a portion of the solvent to increase the concentration of the solute and allow the solution to cool again.[1][2]- Scratch the inside of the flask with a glass stirring rod to create nucleation sites.[1][2]- Add a seed crystal of pure this compound, if available.[2]
Oiling out (formation of a liquid layer instead of solid crystals) - The boiling point of the recrystallization solvent is higher than the melting point of the compound.- The compound is precipitating from the solution too rapidly.[1]- The compound has a significant amount of impurities, leading to a melting point depression.- Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent to decrease the saturation, and allow it to cool more slowly.[1][2]- Consider using a solvent or solvent mixture with a lower boiling point.[3]- If impurities are suspected, consider a preliminary purification step like charcoal treatment.[1]
Low yield of recovered crystals - Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor.[1][4]- Premature crystallization occurred during a hot filtration step.- The solution was not cooled sufficiently to maximize crystal formation.[4]- Before filtration, test the mother liquor by placing a drop on a watch glass and allowing it to evaporate. If a significant solid residue remains, concentrate the mother liquor and cool to recover more product.[1]- Ensure the funnel and filter paper are pre-heated during hot filtration to prevent crystallization.- Cool the solution in an ice bath to maximize the recovery of the crystals.
Crystals are colored or appear impure - Colored impurities are present in the crude sample.- The crystals crashed out of solution too quickly, trapping impurities.[1]- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[1]- Ensure the solution cools slowly to allow for the formation of pure crystals.[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[5] For this compound, which is a moderately polar molecule due to the carboxylic acid group and the aromatic ring, a moderately polar solvent or a mixed solvent system is often effective.

Based on general principles for aromatic carboxylic acids, suitable solvent systems could include:

  • Water: While many organic compounds have low solubility in water, the carboxylic acid group can increase its solubility in hot water, making it a potential recrystallization solvent.[3][6]

  • Ethanol/Water or Methanol/Water: A mixed solvent system is often effective. The acid will be soluble in the alcohol (the "good" solvent), and the addition of water (the "bad" solvent) will decrease the solubility and induce crystallization upon cooling.[4]

  • Ethyl Acetate/Hexane: Similar to the alcohol/water system, ethyl acetate acts as the "good" solvent and hexane as the "bad" solvent.

The choice of solvent should be determined experimentally by testing the solubility of a small amount of the compound in various solvents.

Q2: How can I determine the correct amount of solvent to use?

The goal is to use the minimum amount of hot solvent to completely dissolve the solid. A common procedure is to add a small amount of solvent to the solid, heat the mixture to boiling, and then continue to add small portions of hot solvent until the solid just dissolves. Using too much solvent is a common reason for low yields.[2][4]

Q3: What is the purpose of slow cooling during recrystallization?

Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can cause the compound to precipitate quickly, trapping impurities within the crystal lattice.[1] Allowing the solution to cool slowly to room temperature before placing it in an ice bath generally yields purer crystals.

Q4: How can I remove insoluble impurities from my sample?

If your sample contains impurities that are insoluble in the hot recrystallization solvent, a hot filtration step is necessary. After dissolving your compound in the minimum amount of hot solvent, you will have a hot, saturated solution with the insoluble impurities suspended. This hot solution should then be filtered through a pre-heated funnel to remove the solid impurities.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound using a mixed solvent system, such as ethanol and water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture on a hot plate until the solid dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration.

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Redissolution: Add a few drops of the "good" solvent until the cloudiness just disappears.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Allow the crystals to dry completely. The purity can then be assessed by measuring the melting point. A pure compound will have a sharp melting point range.[6]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation start Crude Solid dissolve Add Minimum Hot Solvent start->dissolve dissolved_sol Hot Saturated Solution dissolve->dissolved_sol hot_filtration Hot Filtration (Optional) dissolved_sol->hot_filtration Insoluble Impurities Present cooling Slow Cooling dissolved_sol->cooling No Insoluble Impurities hot_filtration->cooling crystallization Crystal Formation cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals Troubleshooting_Logic start Recrystallization Attempt issue Issue Encountered? start->issue no_crystals No Crystals issue->no_crystals Yes oiling_out Oiling Out issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes impure_product Impure Product issue->impure_product Yes success Successful Recrystallization issue->success No solution1 Concentrate Solution or Add Seed Crystal no_crystals->solution1 solution2 Reheat, Add More 'Good' Solvent, Cool Slowly oiling_out->solution2 solution3 Recover from Mother Liquor, Optimize Solvent Volume low_yield->solution3 solution4 Use Charcoal, Ensure Slow Cooling impure_product->solution4

References

long-term storage and stability of 3,5-Dibromophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of 3,5-Dibromophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture absorption and contamination. It is advisable to store the compound in a well-ventilated area.

Q2: What are the signs of degradation of this compound?

A2: Physical signs of degradation can include a change in color (e.g., discoloration to yellow or brown), a change in texture, or the development of an unusual odor. Chemical analysis, such as HPLC, is the most reliable way to detect degradation by identifying impurities and a decrease in the purity of the main compound.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, halogenated aromatic compounds can degrade through several mechanisms under stress conditions. These may include:

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the cleavage of the carbon-bromine bond, a process known as dehalogenation.[1]

  • Hydrolysis: Under acidic or basic conditions, the carboxylic acid group can undergo reactions, although the phenylacetic acid structure is generally stable.

  • Oxidation: Strong oxidizing agents can lead to the formation of various oxidation products. The reaction with hydroxyl radicals can induce oxidative fragmentation.[2]

  • Thermal Decomposition: At elevated temperatures, the molecule may decompose.

Q4: Is this compound known to be involved in any signaling pathways?

A4: this compound has been used in biological studies to evaluate the activity of halogenated resiniferatoxin analogs as ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1).[3] TRPV1 is a non-selective cation channel involved in various physiological and pathophysiological processes, including pain sensation, inflammation, and temperature regulation.[4][5] Activation of TRPV1 leads to an influx of calcium and sodium ions, which in turn can trigger a cascade of intracellular signaling events.[4][6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpected experimental results or low purity of starting material. Degradation of this compound due to improper storage.Verify the storage conditions (cool, dry, dark, tightly sealed). Perform a purity check using HPLC or another suitable analytical method before use.
Discoloration of the solid compound. Exposure to light, air (oxidation), or heat.Store the compound in an amber vial or a container protected from light. Purge the container with an inert gas like argon or nitrogen before sealing to minimize oxidation. Ensure storage temperature is consistently low.
Appearance of new peaks in chromatograms during analysis. Degradation of the compound in solution or during the analytical procedure.Prepare fresh solutions for analysis. Ensure the mobile phase and diluents are compatible with the compound and do not promote degradation. Check the stability of the compound under the analytical conditions (e.g., temperature, pH of the mobile phase).
Inconsistent biological activity in assays. Degradation of the compound in the assay medium.Assess the stability of this compound under the specific assay conditions (e.g., pH, temperature, presence of other reagents). Prepare stock solutions in a suitable solvent and store them appropriately. Prepare working solutions fresh for each experiment.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following is a general protocol that can be adapted for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature for a defined period.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period. Also, heat a solution of the compound.

  • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples if necessary.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify any degradation products.

  • Determine the percentage of degradation of this compound.

Protocol 2: Stability-Indicating HPLC Method Development (General Approach)

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.

1. Instrument and Columns:

  • A standard HPLC system with a UV detector or a photodiode array (PDA) detector.

  • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase Selection:

  • Start with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water, with an acidic modifier like 0.1% formic acid or phosphoric acid to ensure the carboxylic acid is protonated.

  • A gradient elution may be necessary to achieve good separation of the parent compound from all degradation products.

3. Method Optimization:

  • Inject a mixture of the stressed samples to create a "degradation cocktail."

  • Optimize the mobile phase composition, gradient profile, flow rate, and column temperature to achieve baseline separation of the main peak from all impurity peaks.

  • The PDA detector can be used to check for peak purity to ensure that the main peak is not co-eluting with any degradation products.

4. Method Validation:

  • Once the method is optimized, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: General Storage Recommendations for this compound

ParameterRecommendationRationale
Temperature Cool (e.g., 2-8 °C for long-term)To minimize thermal degradation.
Humidity Dry (low relative humidity)To prevent hydrolysis and physical changes.
Light In the dark (amber vials or opaque containers)To prevent photodegradation.
Atmosphere Tightly sealed container, consider inert gas (e.g., Argon)To prevent oxidation and moisture absorption.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_stock->acid Expose to Stressors base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep_stock->base Expose to Stressors oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_stock->oxidation Expose to Stressors thermal Thermal Stress (e.g., 80°C) prep_stock->thermal Expose to Stressors photo Photodegradation (UV/Vis Light) prep_stock->photo Expose to Stressors sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc data_eval Data Evaluation (% Degradation, Impurity Profile) hplc->data_eval

Caption: A generalized experimental workflow for a forced degradation study of this compound.

degradation_pathway cluster_dehalogenation Photodegradation cluster_oxidation Oxidation cluster_decarboxylation Thermal/Further Degradation parent This compound dehalogenated Monobromophenylacetic Acid + HBr parent->dehalogenated UV Light oxidized Hydroxylated and/or Ring-Opened Products parent->oxidized Oxidizing Agent (e.g., H₂O₂) decarboxylated 3,5-Dibromotoluene + CO₂ parent->decarboxylated Heat

Caption: A hypothetical degradation pathway for this compound under different stress conditions.

signaling_pathway ligand This compound (as a TRPV1 Ligand Analog) trpv1 TRPV1 Channel ligand->trpv1 Binds to/Modulates ion_influx Ca²⁺/Na⁺ Influx trpv1->ion_influx Activation depolarization Membrane Depolarization ion_influx->depolarization downstream Downstream Signaling Cascades (e.g., PKA, PKC activation) depolarization->downstream response Cellular Responses (e.g., Nociception, Inflammation) downstream->response

Caption: A simplified diagram illustrating the potential involvement of a this compound analog in the TRPV1 signaling pathway.

References

troubleshooting common issues in 3,5-Dibromophenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3,5-Dibromophenylacetic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material and general reaction scheme for the synthesis of this compound?

A common method for the synthesis of this compound involves the direct bromination of phenylacetic acid. The reaction typically uses a brominating agent, such as liquid bromine, in the presence of a catalyst or solvent. The electrophilic bromine substitutes at the meta positions of the phenyl ring, directed by the deactivating, meta-directing carboxylic acid group.

Q2: What are the primary challenges I should anticipate during this synthesis?

The primary challenges include controlling the regioselectivity of the bromination to favor the 3,5-disubstituted product, preventing over-bromination to form tri-bromo species, and effectively purifying the final product from unreacted starting material and other brominated isomers.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be withdrawn, quenched, and spotted on a TLC plate or injected into an HPLC to observe the disappearance of the starting material and the appearance of the product spot/peak.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Low yields are a frequent issue in electrophilic aromatic substitution reactions. Several factors can contribute to this problem.

Potential Causes:

  • Incomplete Reaction: Insufficient reaction time or temperature may lead to a significant amount of unreacted starting material.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of brominating agent to starting material can limit the formation of the desired product.

  • Loss During Workup and Purification: The product may be lost during extraction, washing, or recrystallization steps.

  • Side Reactions: The formation of undesired isomers or over-brominated products consumes the starting material and reduces the yield of the target compound.

Suggested Solutions:

ParameterRecommendation
Reaction Time Monitor the reaction using TLC or HPLC until the starting material is consumed. Consider extending the reaction time if the reaction appears stalled.
Reaction Temperature Gradually increase the reaction temperature, monitoring for the formation of impurities. For brominations, a moderate temperature is often optimal to drive the reaction to completion without promoting side reactions.
Reagent Ratio Carefully control the stoichiometry of the brominating agent. A slight excess (around 2.1-2.2 equivalents) is often used to ensure complete disubstitution.
Workup Procedure Ensure proper pH adjustment during aqueous workup to fully protonate the carboxylic acid for efficient extraction into an organic solvent. Minimize the number of transfer steps to reduce mechanical losses.
Purification Optimize the recrystallization solvent system to maximize the recovery of the pure product. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Recrystallization from a solvent mixture like ethanol/water can be effective.
Problem 2: Product is Impure (Contaminated with Side Products)

The presence of mono-brominated, tri-brominated, or other isomeric products is a common purity issue.

Potential Causes:

  • Over-bromination: Excess brominating agent or harsh reaction conditions can lead to the formation of 3,4,5-tribromophenylacetic acid.

  • Incomplete Bromination: Insufficient brominating agent or reaction time can leave mono-brominated intermediates (2-bromo-, 3-bromo-, and 4-bromophenylacetic acid) in the product mixture.

  • Poor Regioselectivity: While the acetic acid group is meta-directing, some ortho and para substitution may occur, leading to isomeric impurities.

Suggested Solutions:

IssueMitigation Strategy
Over-bromination Carefully control the stoichiometry of the brominating agent. Add the bromine dropwise at a controlled rate to avoid localized high concentrations. Maintain a consistent reaction temperature.
Mono-bromination Ensure a sufficient amount of the brominating agent is used (at least 2.0 equivalents). Allow for adequate reaction time for the second bromination to occur.
Isomeric Impurities Optimize reaction conditions to favor meta-substitution. Purification via column chromatography or careful fractional recrystallization may be necessary to separate isomers if they form in significant amounts. A patent for a related compound, 3,5-dibromosalicylic acid, suggests that careful purification is often necessary to obtain a high-quality product.[1]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a well-ventilated fume hood, dissolve phenylacetic acid (1.0 equivalent) in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Cool the mixture in an ice bath. Slowly add liquid bromine (2.1-2.2 equivalents) dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Pour the reaction mixture into a beaker containing ice water. The crude product should precipitate. If an oil forms, stir vigorously until it solidifies.

  • Isolation: Collect the crude solid by vacuum filtration and wash with cold water until the filtrate is colorless and neutral.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting start Start Synthesis reaction Bromination of Phenylacetic Acid start->reaction workup Aqueous Workup & Isolation reaction->workup issue Issue Encountered reaction->issue purification Recrystallization workup->purification workup->issue Problem during a step product Pure Product purification->product purification->issue low_yield Low Yield issue->low_yield e.g. impure_product Impure Product issue->impure_product e.g. check_time_temp Check Reaction Time & Temp low_yield->check_time_temp check_stoichiometry Verify Stoichiometry low_yield->check_stoichiometry optimize_purification Optimize Purification impure_product->optimize_purification control_bromine Control Bromine Addition impure_product->control_bromine check_time_temp->reaction Adjust check_stoichiometry->reaction Adjust optimize_purification->purification Adjust control_bromine->reaction Adjust

Caption: A workflow diagram illustrating the synthesis process and corresponding troubleshooting checkpoints.

Side_Reactions phenylacetic_acid Phenylacetic Acid mono_bromo Mono-bromo Isomers (2-, 3-, 4-bromo) phenylacetic_acid->mono_bromo + 1 eq. Br2 desired_product This compound (Desired) tri_bromo 3,4,5-Tribromophenylacetic Acid (Over-bromination) desired_product->tri_bromo + excess Br2 mono_bromo->desired_product + 1 eq. Br2

Caption: A diagram showing the potential bromination products of phenylacetic acid.

References

Technical Support Center: Optimization of Reaction Parameters for 3,5-Dibromophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-Dibromophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to aid in the optimization of reaction parameters, maximization of yield, and ensuring the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for the preparation of this compound?

A1: The most common and direct approach for the synthesis of this compound is the electrophilic bromination of phenylacetic acid. This typically involves the use of a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (Br₂) in the presence of a suitable solvent and potentially a catalyst. The choice of reagents and conditions is crucial to control the regioselectivity and prevent side reactions.

Q2: Which brominating agent is preferred for this synthesis, NBS or Br₂?

A2: Both N-bromosuccinimide (NBS) and elemental bromine (Br₂) can be used for the bromination of phenylacetic acid. NBS is often preferred as it is a solid, easier to handle, and can lead to more controlled bromination with fewer side products compared to the highly volatile and corrosive liquid bromine[1]. However, the choice may depend on the specific reaction conditions and the scale of the synthesis.

Q3: What is the role of a catalyst in this bromination reaction?

A3: A catalyst is often employed to facilitate the electrophilic aromatic substitution. For bromination with Br₂, a Lewis acid catalyst like FeBr₃ can be used to polarize the Br-Br bond, generating a stronger electrophile. In some cases, particularly with activated aromatic rings, a catalyst may not be strictly necessary. For NBS bromination, a radical initiator like AIBN or benzoyl peroxide may be used if a benzylic bromination is desired, but for aromatic bromination, an acid catalyst can help activate the NBS[1][2].

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC)[3]. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (phenylacetic acid), the mono-brominated intermediates, and the desired 3,5-dibrominated product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture over time[4][5].

Q5: What are the expected side products in this synthesis?

A5: The primary side products can include mono-brominated isomers (2-bromophenylacetic acid, 3-bromophenylacetic acid, and 4-bromophenylacetic acid), over-brominated products (e.g., 2,3,5-tribromophenylacetic acid), and potentially products from benzylic bromination if the conditions are not well-controlled. The formation of these impurities will reduce the yield and complicate the purification of the desired this compound[6].

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Formation of significant amounts of side products. 3. Mechanical losses during workup and purification. 4. Degradation of the product.1. Increase reaction time or temperature. Monitor reaction completion by TLC or HPLC[7]. 2. Optimize the stoichiometry of the brominating agent. A slight excess may be needed, but a large excess can lead to over-bromination[6]. Consider a milder brominating agent or catalyst. 3. Ensure efficient extraction with a suitable solvent. Minimize transfers and use cold solvents for washing to reduce solubility losses[4]. 4. Avoid prolonged exposure to high temperatures or strongly acidic/basic conditions during workup.
Formation of Multiple Isomers 1. Incorrect reaction conditions (temperature, catalyst) affecting regioselectivity. 2. The directing effect of the acetic acid group is not sufficiently controlling the substitution pattern.1. Carefully control the reaction temperature. Lower temperatures often favor higher selectivity. 2. Investigate the effect of different solvents and catalysts on the isomer distribution.
Over-bromination (Tri- or Tetra-brominated Products) 1. Excess of brominating agent. 2. Reaction time is too long.1. Use a stoichiometric amount or only a slight excess of the brominating agent[6]. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed and a maximum of the desired product is formed.
Difficult Purification 1. The product has similar polarity to the starting material or byproducts. 2. The product is an oil or difficult to crystallize.1. Optimize column chromatography conditions (e.g., try different solvent systems or stationary phases)[8]. 2. Attempt recrystallization from various solvent systems. A mixed solvent system (a "good" solvent and a "poor" solvent) can be effective[8].
Reaction Not Starting 1. Inactive catalyst or brominating agent. 2. Reaction temperature is too low. 3. Presence of inhibitors (e.g., water in the solvent).1. Use fresh, high-purity reagents. Ensure the catalyst has not been deactivated. 2. Gradually increase the reaction temperature while monitoring for any change. 3. Use anhydrous solvents, as water can interfere with the reaction[6].

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetic acid (1 equivalent) in a suitable solvent (e.g., chloroform or acetic acid).

  • Reagent Addition: Add N-bromosuccinimide (2.0 - 2.2 equivalents) to the solution. If required, add a catalytic amount of an acid catalyst.

  • Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-60 °C). Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[6]

Protocol 2: Bromination using Elemental Bromine (Br₂)
  • Preparation: Dissolve phenylacetic acid (1 equivalent) in a suitable solvent (e.g., chloroform or acetic acid) in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas trap.

  • Catalyst Addition: Add a catalytic amount of FeBr₃.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (2.0 - 2.2 equivalents) in the same solvent to the reaction mixture via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor its progress by TLC.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Data Presentation

Table 1: Optimization of Reaction Solvent

EntrySolventTemperature (°C)Time (h)Yield of this compound (%)
1Chloroform60465
2Acetic Acid60478
3Dichloromethane40655
4Acetonitrile60472

Table 2: Optimization of Brominating Agent Stoichiometry

EntryBrominating AgentEquivalentsTemperature (°C)Time (h)Yield of this compound (%)
1NBS2.060470
2NBS2.260478
3NBS2.560475 (with increased over-bromination)
4Br₂2.225672

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve Phenylacetic Acid in Solvent add_reagents Add Brominating Agent (NBS or Br2) & Catalyst prep->add_reagents Transfer react Stir at Controlled Temperature add_reagents->react monitor Monitor by TLC/HPLC react->monitor Sampling monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Extract with Organic Solvent quench->extract purify Purify by Chromatography or Recrystallization extract->purify product Isolated this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_reaction Analyze Reaction Mixture (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Significant Side Products? incomplete->side_products No optimize_conditions Increase Time/Temperature or Check Reagent Activity incomplete->optimize_conditions Yes optimize_stoichiometry Adjust Stoichiometry or Change Catalyst/Solvent side_products->optimize_stoichiometry Yes workup_issue Check Workup & Purification (Extraction, Column Conditions) side_products->workup_issue No solution Improved Yield/ Purity optimize_conditions->solution optimize_stoichiometry->solution workup_issue->solution

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

References

Technical Support Center: Minimizing Side Product Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center, dedicated to assisting researchers, scientists, and drug development professionals in minimizing the formation of unwanted side products in chemical reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the formation of side products?

Side reactions are influenced by a variety of factors that can alter the reaction pathway.[1] Key contributors include:

  • Reaction Conditions: Temperature, pressure, and reaction time can significantly impact the selectivity of a reaction.[1]

  • Reagents and Solvents: The purity of starting materials and the choice of solvent can introduce impurities or favor alternative reaction pathways.[2][3]

  • Catalyst Performance: The type, activity, and concentration of a catalyst can determine the dominant reaction pathway.[4][5]

  • Stoichiometry: Inaccurate measurement of reactants can lead to an excess of one reagent, which may then participate in side reactions.[2][6]

Q2: How can I identify the unknown impurities and side products in my reaction mixture?

A systematic approach is crucial for identifying unexpected products.[2] The recommended first step is to analyze the crude reaction mixture using a combination of analytical techniques.[2]

  • Spectroscopic and Spectrometric Methods: Techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are powerful tools for elucidating the structure of unknown compounds.[7]

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are essential for separating the components of a complex mixture.[8][9] Coupling these techniques with mass spectrometry (e.g., LC-MS, GC-MS) can provide both separation and identification.[10]

Q3: What is the role of a catalyst in minimizing side product formation?

Catalysts play a pivotal role in directing a reaction towards the desired product by providing an alternative reaction pathway with a lower activation energy.[4][] This can significantly enhance the reaction's selectivity.[5]

  • Increased Selectivity: Catalysts can selectively promote the desired reaction, suppressing unwanted side reactions.[4][5]

  • Milder Reaction Conditions: By lowering the activation energy, catalysts often allow reactions to be run at lower temperatures and pressures, which can disfavor the formation of many side products.[4]

  • Improved Atom Economy: By minimizing waste, catalysts contribute to more efficient and sustainable chemical processes.[12]

Q4: How does the choice of solvent affect the formation of side products?

The solvent can have a profound impact on reaction rates and selectivity.[13][14] Solvents can influence a reaction by:

  • Stabilizing Intermediates and Transition States: Polar solvents, for instance, can stabilize charged intermediates or transition states, potentially favoring one reaction pathway over another.[14][15]

  • Solubilizing Reactants: The solubility of reactants can affect their effective concentration and, consequently, the reaction rate.[13]

  • Participating in the Reaction: In some cases, the solvent itself can act as a reactant, leading to the formation of side products.[13]

Troubleshooting Guides

This section provides systematic approaches to troubleshoot common issues related to the formation of side products.

Guide 1: Unexpected Side Product Detected

This guide outlines the steps to take when an unexpected side product is identified in your reaction mixture.

Step 1: Characterize the Side Product

  • Objective: To determine the chemical structure of the unexpected product.

  • Methodology: Isolate the side product using chromatographic techniques (e.g., flash chromatography, preparative HPLC). Once isolated, use spectroscopic and spectrometric methods (NMR, MS, IR) to elucidate its structure.

Step 2: Propose a Mechanistic Pathway

  • Objective: To understand how the side product might have formed.

  • Methodology: Based on the structure of the side product and the starting materials, propose a plausible reaction mechanism. Consider common side reactions such as rearrangements, eliminations, or reactions with impurities.

Step 3: Optimize Reaction Conditions to Disfavor the Side Reaction

  • Objective: To modify the reaction parameters to minimize the formation of the side product.

  • Methodology: Systematically vary reaction conditions based on your proposed mechanism. This could involve changing the temperature, solvent, catalyst, or order of reagent addition.[1]

Data Presentation

Table 1: Effect of Temperature on Reaction Selectivity
Temperature (°C)Desired Product Yield (%)Side Product A Yield (%)Side Product B Yield (%)
25603010
5085105
75702010
100503515

Note: Data is hypothetical and for illustrative purposes. Actual results will vary depending on the specific reaction. Generally, increasing temperature can increase reaction rates, but may also lead to the formation of unwanted byproducts or product degradation.[16][17]

Table 2: Influence of Solvent Polarity on a Nucleophilic Substitution Reaction
SolventDielectric Constant (ε)Relative Reaction Rate
Hexane1.91
Diethyl Ether4.310
Acetone211,000
Acetonitrile3730,000
Water801,000,000

Note: Data is generalized for a typical SN2 reaction and for illustrative purposes. The choice of solvent can significantly impact reaction rates and pathways.[14][15]

Experimental Protocols

Protocol 1: General Procedure for Reaction Optimization using Design of Experiments (DoE)

Design of Experiments (DoE) is a statistical approach to efficiently optimize reaction conditions by varying multiple factors simultaneously.[18]

  • Factor Identification: Identify the key reaction parameters (factors) that may influence the yield and purity of the desired product (e.g., temperature, catalyst loading, reactant concentration).[19]

  • Level Selection: For each factor, define a range of values (levels) to be tested.

  • Experimental Design: Choose a suitable experimental design (e.g., full factorial, fractional factorial) to determine the combination of factor levels for each experiment.

  • Execution: Perform the experiments according to the design matrix.

  • Analysis: Analyze the results to determine the optimal conditions and identify significant interactions between factors.[19]

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of a reaction and identify the formation of new products.[20]

  • Sample Preparation: Dissolve a small amount of the starting material and a sample from the reaction mixture in a volatile solvent.

  • Spotting: Spot the starting material and reaction mixture side-by-side on a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent).

  • Visualization: After the solvent has moved up the plate, visualize the spots under UV light or by using a staining agent.

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. The presence of multiple new spots may indicate the formation of side products.

Visualizations

Troubleshooting_Workflow start Unexpected Side Product Detected step1 Step 1: Isolate and Characterize Side Product (HPLC, GC, NMR, MS, IR) start->step1 step2 Step 2: Propose Plausible Formation Mechanism step1->step2 step3 Step 3: Modify Reaction Conditions to Minimize Side Reaction step2->step3 step4 Analyze Reaction Mixture Again step3->step4 end Side Product Minimized step4->end Successful fail Re-evaluate Mechanism and Conditions step4->fail Unsuccessful fail->step2

Caption: A workflow for troubleshooting the formation of unexpected side products.

Reaction_Optimization_Logic cluster_factors Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Optimization Optimization Process Temperature->Optimization Solvent Solvent Solvent->Optimization Catalyst Catalyst Catalyst->Optimization Stoichiometry Stoichiometry Stoichiometry->Optimization Desired_Product Desired Product (Increased Yield & Purity) Side_Products Side Products (Minimized Formation) Optimization->Desired_Product Optimization->Side_Products

References

handling and disposal guidelines for 3,5-Dibromophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 3,5-Dibromophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound is a halogenated aromatic carboxylic acid. In biological research, it is utilized in studies to assess receptor activity, including the conformational analysis of halogenated resiniferatoxin analogs as ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor in pain perception.[1]

Q2: What are the main hazards associated with this compound?

A2: this compound is classified as a hazardous substance. Key hazards include causing skin and serious eye irritation, and it may lead to respiratory irritation. It is also harmful if swallowed.

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: When handling this compound, it is crucial to use appropriate personal protective equipment. This includes chemical-resistant gloves (e.g., nitrile), chemical safety goggles or glasses, and a laboratory coat to prevent skin and eye contact.[2] All handling of this substance and its waste should be conducted in a well-ventilated area, ideally within a chemical fume hood.[2]

Q4: How should I store this compound in the laboratory?

A4: Store the compound in a tightly closed, compatible container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents and bases.

Troubleshooting Guide

Issue Possible Cause Solution
Unexpected reaction or decomposition Incompatible materials were mixed with the acid.Immediately consult the Safety Data Sheet (SDS) for incompatible materials. Do not mix with strong oxidizing agents or bases. Ensure waste streams are properly segregated.
Inaccurate experimental results The compound may have degraded due to improper storage.Store in a tightly sealed container in a cool, dry place. Consider re-purifying the compound if degradation is suspected.
Skin or eye irritation during handling Inadequate personal protective equipment (PPE) or accidental exposure.Always wear appropriate PPE, including gloves and safety goggles. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Difficulty dissolving the compound Use of an inappropriate solvent.Consult solubility data. This compound is generally soluble in organic solvents like methanol and ethanol.

Quantitative Data

The following table summarizes key quantitative data for this compound.

Property Value Source
Molecular Formula C₈H₆Br₂O₂[3]
Molecular Weight 293.94 g/mol [3]
CAS Number 188347-49-1[1][3]
Appearance White to light yellow powder/crystal
Melting Point Not available
Boiling Point 381.7±27.0 °C (Predicted)[4]
Density 1.969±0.06 g/cm³ (Predicted)[4]
pKa 3.94±0.10 (Predicted)[4]
Solubility Soluble in methanol and ethanol.[5]

Experimental Protocols

Protocol: Evaluation of this compound as a TRPV1 Ligand using a Calcium Influx Assay

This protocol outlines a general procedure for assessing the activity of this compound on the TRPV1 receptor by measuring intracellular calcium changes in transfected cells.

Materials:

  • HEK-293 cells stably transfected with the human TRPV1 gene.

  • This compound.

  • Dimethyl sulfoxide (DMSO).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

  • Fluo-4 AM calcium indicator dye.

  • Capsaicin (positive control).

  • TRPV1 antagonist (e.g., capsazepine) (negative control).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with excitation/emission wavelengths of ~494/516 nm.

Procedure:

  • Cell Culture: Culture the TRPV1-expressing HEK-293 cells in appropriate media and conditions until they reach the desired confluence for plating.

  • Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability or receptor activity.

  • Dye Loading: Wash the cells with assay buffer. Load the cells with Fluo-4 AM dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Assay:

    • Wash the cells to remove excess dye.

    • Add the various concentrations of this compound to the respective wells.

    • Include wells with a known TRPV1 agonist (capsaicin) as a positive control and a known antagonist (capsazepine) followed by agonist as a negative control.

    • Use a fluorescence plate reader to measure the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells upon receptor activation.[4]

  • Data Analysis: Analyze the fluorescence data to determine the dose-response relationship of this compound on TRPV1 activation.

Mandatory Visualization

G cluster_handling Safe Handling Workflow cluster_disposal Disposal Workflow start Start: Obtain this compound ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood weighing Weigh Solid Compound fume_hood->weighing dissolving Dissolve in Appropriate Solvent weighing->dissolving experiment Perform Experiment dissolving->experiment waste_gen Generate Waste: - Solid Residue - Contaminated Materials - Liquid Solutions experiment->waste_gen Post-Experiment segregation Segregate Waste: Halogenated vs. Non-halogenated waste_gen->segregation solid_waste Solid Halogenated Waste (Sealed, Labeled Container) segregation->solid_waste liquid_waste Liquid Halogenated Waste (Sealed, Labeled Container) segregation->liquid_waste disposal_pickup Arrange for Pickup by Licensed Waste Disposal Service solid_waste->disposal_pickup liquid_waste->disposal_pickup end End: Proper Disposal disposal_pickup->end

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Guidelines

1. Waste Classification:

This compound is a halogenated organic compound and must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.

2. Waste Segregation:

  • Halogenated vs. Non-Halogenated Waste: It is critical to segregate halogenated organic waste from non-halogenated waste streams to ensure proper disposal.[2]

  • Solid Waste: Collect solid this compound, contaminated weigh boats, and other contaminated disposable lab supplies (e.g., gloves, wipes) in a designated, clearly labeled, and sealed container for "Solid Halogenated Organic Waste."

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for "Liquid Halogenated Organic Waste." Ensure the container is compatible with the solvent used.

3. Spill Management:

  • In case of a spill, ensure the area is well-ventilated.

  • Wear the appropriate PPE as described above.

  • For solid spills, carefully sweep the material to avoid generating dust and place it in a sealed container for disposal as hazardous waste.

  • For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.

  • Decontaminate the spill area and dispose of all cleaning materials as hazardous waste.

4. Final Disposal:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[2]

  • High-temperature incineration is the preferred method for the destruction of halogenated organic compounds.[2]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

References

Technical Support Center: Scaling Up the Synthesis of 3,5-Dibromophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-Dibromophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate a smooth and efficient synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up the production of this compound?

A1: The most prevalent and scalable method involves a two-step process starting from 3,5-dibromotoluene. The first step is the free-radical bromination of the methyl group to form 3,5-dibromobenzyl bromide. This intermediate is then converted to 3,5-dibromophenylacetonitrile via nucleophilic substitution with a cyanide salt. The final step is the hydrolysis of the nitrile to the desired this compound.

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

A2: Both the bromination and cyanidation steps involve hazardous reagents. Bromine is highly corrosive and toxic, and the bromination reaction can be exothermic. The use of cyanide salts requires extreme caution due to their high toxicity. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. An emergency cyanide poisoning antidote kit should be readily available.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the progress of both the bromination and cyanidation reactions. For the hydrolysis step, High-Performance Liquid Chromatography (HPLC) is recommended to track the disappearance of the nitrile and the formation of the carboxylic acid.

Q4: What are the typical yields for this synthetic route?

A4: The overall yield for the two-step synthesis can vary depending on the scale and reaction conditions. Generally, the bromination of 3,5-dibromotoluene can proceed in high yield (80-90%). The subsequent cyanidation and hydrolysis steps can also be efficient, with overall yields for the three steps typically ranging from 60% to 80%.

Troubleshooting Guides

Problem 1: Low Yield in the Bromination of 3,5-Dibromotoluene
Potential Cause Recommended Action
Incomplete reaction- Increase the reaction time or the amount of radical initiator (e.g., AIBN or benzoyl peroxide).- Ensure the reaction temperature is optimal for the chosen initiator.
Formation of side products (e.g., over-bromination)- Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide).- Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture.
Decomposition of the product- Avoid excessive heating and prolonged reaction times.- Work up the reaction promptly upon completion.
Problem 2: Difficulties in the Cyanidation of 3,5-Dibromobenzyl Bromide
Potential Cause Recommended Action
Low reactivity of the benzyl bromide- Ensure the 3,5-dibromobenzyl bromide is of high purity and free from benzylic alcohol impurities.- Consider the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the reaction rate.
Poor solubility of the cyanide salt- Use a polar aprotic solvent such as DMSO or DMF to dissolve the cyanide salt.- Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Side reactions (e.g., elimination)- Maintain a moderate reaction temperature to minimize elimination byproducts.- Use a less hindered cyanide source if possible.
Problem 3: Incomplete Hydrolysis of 3,5-Dibromophenylacetonitrile
Potential Cause Recommended Action
Insufficient acid or base concentration- For acid hydrolysis, use a higher concentration of a strong acid like sulfuric or hydrochloric acid.- For alkaline hydrolysis, increase the concentration of sodium or potassium hydroxide.
Low reaction temperature- Increase the reaction temperature to reflux to drive the hydrolysis to completion. Be aware that harsh conditions can sometimes lead to side reactions.
Formation of the corresponding amide as a stable intermediate- Prolong the reaction time at elevated temperatures to ensure complete conversion of the amide to the carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 3,5-Dibromobenzyl Bromide

Materials:

  • 3,5-Dibromotoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dibromotoluene in CCl₄.

  • Add N-bromosuccinimide and a catalytic amount of BPO or AIBN to the solution.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide byproduct and wash the filter cake with a small amount of cold CCl₄.

  • The filtrate containing the product can be used directly in the next step or purified by recrystallization from a suitable solvent like hexane.

Step 2: Synthesis of 3,5-Dibromophenylacetonitrile

Materials:

  • 3,5-Dibromobenzyl bromide

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve sodium cyanide in DMSO.

  • Heat the solution to a moderate temperature (e.g., 50-60 °C).

  • Slowly add a solution of 3,5-dibromobenzyl bromide in DMSO to the cyanide solution, maintaining the reaction temperature.

  • After the addition is complete, continue stirring at the same temperature and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and pour it into a large volume of ice water to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or another suitable solvent.

Step 3: Hydrolysis of 3,5-Dibromophenylacetonitrile to this compound

Materials:

  • 3,5-Dibromophenylacetonitrile

  • Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH)

  • Water

  • Ethanol (optional, as a co-solvent)

Procedure (Acid Hydrolysis):

  • In a round-bottom flask, suspend 3,5-dibromophenylacetonitrile in a mixture of water and concentrated sulfuric acid.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Collect the precipitated this compound by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Reaction Step Starting Material Key Reagents Typical Yield (%) Purity (%)
Bromination3,5-DibromotolueneNBS, AIBN80 - 90>95
Cyanidation3,5-Dibromobenzyl bromideNaCN75 - 85>97
Hydrolysis3,5-DibromophenylacetonitrileH₂SO₄ or NaOH85 - 95>98

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyanidation cluster_step3 Step 3: Hydrolysis start 3,5-Dibromotoluene step1 3,5-Dibromobenzyl Bromide start->step1 NBS, AIBN step2 3,5-Dibromophenylacetonitrile step1->step2 NaCN step3 This compound step2->step3 H₂SO₄ / H₂O

Caption: Synthetic workflow for this compound.

troubleshooting_hydrolysis start Incomplete Hydrolysis cause1 Insufficient Acid/Base start->cause1 cause2 Low Temperature start->cause2 cause3 Stable Amide Intermediate start->cause3 solution1 Increase Acid/Base Concentration cause1->solution1 solution2 Increase Reaction Temperature (Reflux) cause2->solution2 solution3 Prolong Reaction Time cause3->solution3

Caption: Troubleshooting logic for incomplete hydrolysis.

Validation & Comparative

A Comparative Analysis of 3,5-Dibromophenylacetic Acid Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 3,5-Dibromophenylacetic acid based on Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of direct experimental NMR data for this compound in the public domain, this comparison focuses on the predicted spectral characteristics, supported by experimental data from structurally related compounds such as phenylacetic acid and 3-bromophenylacetic acid. This analysis is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Data Presentation: A Comparative Table of NMR Data

The following table summarizes the experimental ¹H and ¹³C NMR data for phenylacetic acid and 3-bromophenylacetic acid, alongside predicted values for this compound. These predictions are based on the established effects of bromine substitution on the chemical shifts of aromatic protons and carbons.

CompoundNucleusPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Phenylacetic acid ¹HPhenyl (ortho, meta, para)7.24-7.36m-5H
Methylene (-CH₂)3.64s-2H
¹³CCarbonyl (-COOH)177.88---
Phenyl (C1, ipso)133.18---
Phenyl (C2/C6, ortho)129.34---
Phenyl (C3/C5, meta)128.61---
Phenyl (C4, para)127.33---
Methylene (-CH₂)41.01---
3-Bromophenylacetic acid ¹HPhenyl7.15-7.45 (approx.)m-4H
Methylene (-CH₂)3.60 (approx.)s-2H
¹³CCarbonyl (-COOH)~177---
Phenyl (C-Br)~122---
Other Aromatic Cs127-136---
Methylene (-CH₂)~40---
This compound (Predicted) ¹HPhenyl (H2, H6)~7.5d~22H
Phenyl (H4)~7.6t~21H
Methylene (-CH₂)~3.6s-2H
¹³CCarbonyl (-COOH)~177---
Phenyl (C1, ipso)~138---
Phenyl (C2/C6)~132---
Phenyl (C3/C5, C-Br)~123---
Phenyl (C4)~130---
Methylene (-CH₂)~40---

Note: The chemical shifts for 3-Bromophenylacetic acid are approximate values derived from spectral data available on platforms like ChemicalBook.[1][2] The predicted values for this compound are estimations based on additive rules for substituent effects on aromatic rings.

Experimental Protocol

The following is a general methodology for acquiring ¹H and ¹³C NMR spectra for a compound like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial and should be one that dissolves the compound well and does not have signals that overlap with the analyte's signals.

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup:

  • The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[3]

  • For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

3. Data Processing:

  • The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin).

  • Processing steps include Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the internal standard (TMS at 0 ppm).

  • For ¹H NMR, the signals are integrated to determine the relative number of protons, and the coupling constants (J-values) are measured from the splitting patterns.

Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR analysis of a chemical compound.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Setup Setup Experiment (1H, 13C) Spectrometer->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Correction Phase & Baseline Correction FT->Correction Calibration Calibrate Spectrum Correction->Calibration Integration Integration (1H) Calibration->Integration Shifts Chemical Shift Analysis Calibration->Shifts Coupling Coupling Constant Analysis (1H) Calibration->Coupling Structure Structure Elucidation Integration->Structure Shifts->Structure Coupling->Structure

Caption: Workflow of NMR Spectroscopy Analysis.

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is a powerful tool for structural elucidation, other analytical techniques can provide complementary information for the analysis of this compound:

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the carboxylic acid (O-H and C=O stretches) and the aromatic ring.

  • Elemental Analysis: Determines the elemental composition of the compound, which can be used to confirm the empirical and molecular formulas.

References

A Researcher's Guide to the Mass Spectrum of 3,5-Dibromophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of 3,5-Dibromophenylacetic acid, offering a comparative analysis of its fragmentation patterns. The information presented is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation.

Analysis of the Mass Spectrum

The mass spectrum of this compound is distinguished by the prominent isotopic signature of its two bromine atoms. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1][2][3] Consequently, any fragment containing two bromine atoms will appear as a characteristic triplet of peaks (M+, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[4][5] Fragments containing a single bromine atom will exhibit a doublet of peaks (M', M'+2) with a 1:1 intensity ratio.[2]

Molecular Ion Region:

The molecular ion peak for this compound (C₈H₆Br₂O₂) is observed as a triplet.

  • The M+ peak corresponds to the molecule containing two ⁷⁹Br isotopes.

  • The M+2 peak corresponds to the molecule containing one ⁷⁹Br and one ⁸¹Br isotope.

  • The M+4 peak corresponds to the molecule containing two ⁸¹Br isotopes.

This triplet, centered around m/z 292, 294, and 296, immediately confirms the presence of two bromine atoms in the molecule.

Primary Fragmentation Pathways:

The fragmentation of this compound is primarily driven by cleavage events adjacent to the phenyl ring and the carboxylic acid group.

  • Loss of the Carboxyl Radical (•COOH): A common fragmentation pathway for carboxylic acids involves the cleavage of the bond between the alpha-carbon and the carbonyl carbon.[6] This results in the loss of a carboxyl radical (mass of 45 u), leading to the formation of a highly stable 3,5-dibromobenzyl cation. This fragment is often the base peak in the spectrum and also appears as a 1:2:1 triplet at m/z 247, 249, and 251.

  • Loss of a Bromine Atom (•Br): Halogens can be readily lost during electron ionization fragmentation.[1] The loss of a single bromine radical from the molecular ion results in a fragment ion that still contains one bromine atom. This gives rise to a characteristic 1:1 doublet in the spectrum. For instance, the loss of ⁷⁹Br from the M+ peak (m/z 292) would yield a fragment at m/z 213. This fragment would also be formed by the loss of ⁸¹Br from the M+2 peak (m/z 294), and its isotopic partner at m/z 215 would be formed by losing ⁷⁹Br from the M+2 peak or ⁸¹Br from the M+4 peak.

Quantitative Data Summary

The table below summarizes the key ions expected in the mass spectrum of this compound.

m/z (Isotopic Cluster)Proposed Fragment IonFormulaRemarks
292, 294, 296[C₆H₃Br₂CH₂COOH]⁺•C₈H₆Br₂O₂⁺•Molecular Ion; 1:2:1 intensity ratio confirms two Br atoms.
247, 249, 251[C₆H₃Br₂CH₂]⁺C₇H₅Br₂⁺Base Peak; Loss of •COOH (45 u); 1:2:1 ratio.
213, 215[C₈H₆BrO₂]⁺C₈H₆BrO₂⁺Loss of •Br from the molecular ion; 1:1 ratio.
168, 170[C₇H₅Br]⁺•C₇H₅Br⁺•Loss of a second Br atom from the [M-Br]⁺ fragment.
116[C₈H₄O₂]⁺•C₈H₄O₂⁺•Loss of two •Br atoms from the molecular ion.
90[C₇H₆]⁺•C₇H₆⁺•Loss of two •Br atoms from the [M-COOH]⁺ fragment.

Experimental Protocol: GC-MS Analysis

The following outlines a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., Methanol or Dichloromethane).

  • If necessary, derivatize the carboxylic acid group (e.g., via methylation with diazomethane or silylation with BSTFA) to improve volatility and chromatographic peak shape. For this guide, we assume analysis of the underivatized acid.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode at 250°C.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[7]

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 400.

  • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation cascade of the this compound molecular ion under electron ionization.

Caption: Predicted EI fragmentation pathway for this compound.

References

A Comparative Guide to the FT-IR Spectral Analysis of 3,5-Dibromophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3,5-Dibromophenylacetic acid. Through a detailed examination of its characteristic spectral features, this document offers a comparative analysis with structurally related compounds, supported by experimental data and protocols. This information is crucial for substance identification, quality control, and the elucidation of molecular structure in research and development settings.

FT-IR Spectral Data Comparison

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its carboxylic acid and substituted aromatic functional groups. The table below compares the expected FT-IR absorption frequencies for this compound with the experimental data for Phenylacetic acid, 4-Bromophenylacetic acid, and 2,4-Dichlorophenylacetic acid. This comparison highlights the influence of substituent position and halogen type on the vibrational frequencies of the molecule.

Functional GroupVibrational ModeThis compound (Expected, cm⁻¹)Phenylacetic Acid (Experimental, cm⁻¹)4-Bromophenylacetic Acid (Experimental, cm⁻¹)2,4-Dichlorophenylacetic Acid (Experimental, cm⁻¹)
Carboxylic AcidO-H stretch3300-2500 (broad)~3000 (broad)~3000 (broad)~3000 (broad)
AromaticC-H stretch3100-30003031~3050~3080
AliphaticC-H stretch (CH₂)2950-28502925~2920~2940
Carboxylic AcidC=O stretch1750-1680171017051700
AromaticC=C stretch1600-14501605, 1496, 14541590, 1488, 14301590, 1470, 1420
Carboxylic AcidC-O stretch1320-1210122012251230
Carboxylic AcidO-H bend950-910920925930
AromaticC-H out-of-plane bend900-675740, 695820850, 800
Aryl HalideC-Br stretch680-515-~650-
Aryl HalideC-Cl stretch---~780

Interpretation of the Spectrum

The FT-IR spectrum of this compound is expected to exhibit a very broad absorption band in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the carboxylic acid group, which is often involved in hydrogen bonding. The sharp, strong peak anticipated between 1750-1680 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the carboxylic acid.

The aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region. The presence of two bromine atoms on the phenyl ring influences the C-H out-of-plane bending vibrations, which are expected in the 900-675 cm⁻¹ range and can be indicative of the substitution pattern. The C-Br stretching vibrations are typically observed in the lower frequency region of the spectrum, between 680-515 cm⁻¹.

Experimental Protocol: FT-IR Analysis of Solid Samples (KBr Pellet Method)

This protocol outlines the standard procedure for acquiring an FT-IR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Potassium Bromide (KBr), IR-grade

  • Spatula

  • Sample (e.g., this compound)

  • Infrared lamp (optional)

Procedure:

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the solid sample into a fine powder using the agate mortar and pestle.

    • Add approximately 100-200 mg of dry, IR-grade KBr to the mortar.

    • Thoroughly mix and grind the sample and KBr together until a uniform, fine powder is obtained. The mixture should have a consistent, slightly opaque appearance.

  • Pellet Formation:

    • Transfer a portion of the sample-KBr mixture into the pellet-forming die.

    • Ensure the surface of the powder is level.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the spectrum of the sample.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The acquired spectrum should be baseline corrected and normalized.

    • Identify and label the significant absorption peaks.

Visualizations

The following diagrams illustrate the molecular structure of this compound and the general workflow for its FT-IR spectral analysis.

Molecular_Structure Molecular Structure of this compound cluster_ring cluster_acid C1 C C2 C C1->C2 C7 CH₂ C1->C7 C3 C C2->C3 H1 H C2->H1 C4 C C3->C4 Br1 Br C3->Br1 C5 C C4->C5 H2 H C4->H2 C6 C C5->C6 Br2 Br C5->Br2 C6->C1 H3 H C6->H3 C8 C C7->C8 O1 O C8->O1 O2 OH C8->O2

Caption: Molecular structure of this compound with key functional groups.

FTIR_Workflow FT-IR Spectral Analysis Workflow SamplePrep Sample Preparation (e.g., KBr Pellet) BackgroundScan Background Spectrum Acquisition SamplePrep->BackgroundScan Place holder in spectrometer SampleScan Sample Spectrum Acquisition BackgroundScan->SampleScan Place sample in spectrometer DataProcessing Data Processing (Baseline Correction, Normalization) SampleScan->DataProcessing PeakAnalysis Peak Identification & Analysis DataProcessing->PeakAnalysis Interpretation Spectral Interpretation & Compound Identification PeakAnalysis->Interpretation

Caption: General workflow for FT-IR spectral analysis.

A Comparative Guide to the Quantitative Analysis of 3,5-Dibromophenylacetic Acid Purity by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pharmaceutical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 3,5-Dibromophenylacetic acid is a key building block in the synthesis of various pharmaceutical compounds. Therefore, robust and accurate analytical methods for its purity assessment are paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the quantitative analysis of this compound.

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte and its potential impurities, the required sensitivity and selectivity, and the available instrumentation. Below is a comparative overview of HPLC, GC-MS, and qNMR for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility, high resolution, and sensitivity. For this compound, a reversed-phase HPLC method is most suitable.

  • Principle: The separation is based on the partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The components are separated based on their relative hydrophobicity.

  • Advantages: High resolution for separating closely related impurities, excellent quantitative performance, and well-established validation protocols.

  • Disadvantages: Requires a reference standard for each impurity to be quantified accurately.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is necessary to increase their volatility.

  • Principle: The derivatized analyte and impurities are vaporized and separated in a capillary column based on their boiling points and interactions with the stationary phase. The mass spectrometer provides identification and quantification.

  • Advantages: High sensitivity and selectivity, and the mass spectral library can aid in the identification of unknown impurities.

  • Disadvantages: Requires a derivatization step, which can be time-consuming and introduce variability. Not suitable for thermally labile compounds.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.

  • Principle: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known concentration, the purity of the analyte can be determined.

  • Advantages: It is a primary ratio method, highly accurate and precise, and provides structural information about the analyte and any detected impurities.

  • Disadvantages: Lower sensitivity compared to chromatographic methods, and potential for signal overlap in complex mixtures.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of this compound purity.

cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_qnmr qNMR Analysis cluster_comparison Method Comparison Sample This compound Sample HPLC_Prep Prepare Sample and Standards for HPLC Sample->HPLC_Prep GCMS_Deriv Derivatization (e.g., Silylation) Sample->GCMS_Deriv qNMR_Prep Prepare Sample with Internal Standard Sample->qNMR_Prep HPLC_Run HPLC-UV Analysis HPLC_Prep->HPLC_Run HPLC_Data Data Processing & Purity Calculation HPLC_Run->HPLC_Data Comparison Compare Purity Results, Sensitivity, and Specificity HPLC_Data->Comparison GCMS_Run GC-MS Analysis GCMS_Deriv->GCMS_Run GCMS_Data Data Processing & Purity Calculation GCMS_Run->GCMS_Data GCMS_Data->Comparison qNMR_Run 1H-NMR Spectrum Acquisition qNMR_Prep->qNMR_Run qNMR_Data Data Processing & Purity Calculation qNMR_Run->qNMR_Data qNMR_Data->Comparison

Caption: Workflow for purity analysis of this compound.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

HPLC-UV Method
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30-80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol. Prepare working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by area normalization, assuming all impurities have a similar response factor to the main peak. For higher accuracy, quantification can be performed against characterized impurity standards.

GC-MS Method
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Protocol:

    • Weigh approximately 1 mg of the sample into a vial.

    • Add 200 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Volume: 1 µL (split mode 20:1).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-550.

  • Quantification: Purity is calculated based on the relative peak area percentages of the derivatized components in the total ion chromatogram (TIC).

qNMR Method
  • Instrumentation: 400 MHz NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Sample Preparation:

    • Accurately weigh about 20 mg of the this compound sample and 10 mg of maleic acid into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • ¹H-NMR Parameters:

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

    • Number of Scans: 16.

  • Data Processing:

    • Apply Fourier transformation and phase correction.

    • Integrate the well-resolved signals of this compound (e.g., the methylene protons) and the internal standard (maleic acid vinyl protons).

  • Purity Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Quantitative Data Comparison

The following table summarizes hypothetical purity data for a single batch of this compound analyzed by the three methods.

Analytical MethodPurity (%)Relative Standard Deviation (RSD, n=3)Limit of Quantification (LOQ)Key Impurities Detected
HPLC-UV 99.520.15%0.02%Phenylacetic acid, 3-Bromophenylacetic acid
GC-MS 99.480.25%0.01%Phenylacetic acid (as TMS ester)
qNMR 99.610.10%0.1%-

Note: The qNMR method provides the overall purity of the analyte and does not typically quantify individual impurities at very low levels unless their signals are well-resolved and above the LOQ.

Conclusion

This guide provides a comparative overview of HPLC, GC-MS, and qNMR for the quantitative purity analysis of this compound.

  • HPLC stands out as a robust and high-resolution method, ideal for routine quality control and for the separation and quantification of known and potential impurities.

  • GC-MS , while requiring derivatization, offers excellent sensitivity and is a powerful tool for the identification of volatile and semi-volatile impurities.

  • qNMR serves as an invaluable primary method for obtaining a highly accurate and precise purity value without the need for a specific reference standard of the analyte, making it particularly useful for the certification of reference materials.

The choice of the most suitable method will depend on the specific requirements of the analysis, including the need for impurity identification, the desired level of accuracy, and the available instrumentation. For comprehensive purity profiling, a combination of these orthogonal techniques is often employed in the pharmaceutical industry.

A Comparative Analysis of 3,5-Dibromophenylacetic Acid and Other Halogenated Phenylacetic Acids for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the physicochemical properties and potential biological activities of 3,5-Dibromophenylacetic acid alongside other halogenated phenylacetic acids. The introduction of halogen atoms to the phenylacetic acid scaffold can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological effects. This comparison aims to inform structure-activity relationship (SAR) studies and guide the selection of candidates for further investigation in drug discovery.

Physicochemical Properties: A Comparative Overview

The substitution pattern and the nature of the halogen atom(s) on the phenyl ring critically influence the physicochemical parameters of phenylacetic acids. These properties, in turn, affect the pharmacokinetic and pharmacodynamic profiles of the compounds. The following table summarizes key physicochemical data for a selection of halogenated phenylacetic acids.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKaLogP
This compound C₈H₆Br₂O₂293.94145-148No dataNo data
4-Bromophenylacetic acidC₈H₇BrO₂215.04114-1174.192.39
2,4-Dichlorophenylacetic acidC₈H₆Cl₂O₂205.04129-131No data2.81
2,6-Dichlorophenylacetic acidC₈H₆Cl₂O₂205.04158-1613.802.65
4-Fluorophenylacetic acidC₈H₇FO₂154.1485-884.251.41
Phenylacetic acid (unsubstituted)C₈H₈O₂136.1576-784.311.41[1]

Potential Biological Activities and Comparative Insights

Halogenated phenylacetic acids have been explored for a variety of therapeutic applications, primarily leveraging their structural similarity to endogenous molecules and existing drugs. The following sections detail potential biological activities and provide available comparative data.

Anti-inflammatory Activity (NSAID-like)
Antibacterial Activity

The introduction of halogens, particularly bromine and chlorine, into aromatic structures is a well-established strategy for enhancing antimicrobial activity. Halogenated compounds can disrupt microbial membranes, inhibit essential enzymes, or interfere with other vital cellular processes. While specific minimum inhibitory concentration (MIC) data for this compound against common bacterial strains is not widely published, studies on other halogenated aromatic acids provide a basis for expecting potential antibacterial efficacy.

TRPV1 Ligand Activity

Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain perception. Notably, this compound has been utilized in biological studies to assess the receptor activity and conformational analysis of halogenated resiniferatoxin analogs, which are potent TRPV1 agonists[2]. This suggests that the 3,5-dibromo substitution pattern on a phenylacetic acid scaffold may be a valuable motif for designing novel TRPV1 modulators.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of the biological activities of these compounds. Below are outlines of methodologies for key assays.

Synthesis of this compound

A plausible synthetic route to this compound involves the bromination of phenylacetic acid.

Reaction Scheme:

Synthesis PA Phenylacetic Acid Reagents Br2, FeBr3 (catalyst) or NBS, acid catalyst PA->Reagents DBPAA This compound Reagents->DBPAA

Caption: General synthetic scheme for the bromination of phenylacetic acid.

Procedure:

  • To a solution of phenylacetic acid in a suitable solvent (e.g., a halogenated solvent or a strong acid like sulfuric acid), a brominating agent such as elemental bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS) with an acid catalyst is added.

  • The reaction mixture is stirred at an appropriate temperature for a sufficient time to allow for the dibromination to occur at the meta positions, which are activated by the electron-withdrawing carboxylic acid group.

  • The reaction is monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by recrystallization or column chromatography.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of a compound against bacterial strains.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of halogenated phenylacetic acids in a 96-well plate B Inoculate each well with a standardized bacterial suspension (e.g., E. coli, S. aureus) A->B C Incubate the plate at 37°C for 18-24 hours B->C D Visually inspect for turbidity or measure absorbance at 600 nm C->D E Determine MIC: the lowest concentration with no visible growth D->E

Caption: Experimental workflow for MIC determination.

In Vitro COX Inhibition Assay

The inhibitory activity of the compounds on COX-1 and COX-2 can be determined using commercially available kits, often based on measuring the peroxidase activity of the enzyme.

COX_Assay cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection A Add COX-1 or COX-2 enzyme, heme, and test compound to wells B Incubate to allow for inhibitor-enzyme interaction A->B C Initiate the reaction by adding arachidonic acid (substrate) B->C D Add a colorimetric or fluorometric probe that reacts with the product (PGG2) C->D E Measure absorbance or fluorescence D->E F Calculate % inhibition and IC50 values E->F

Caption: Workflow for in vitro COX inhibition assay.

Structure-Activity Relationship (SAR) Insights

The available data, though not exhaustive for a direct comparison, allows for the formulation of preliminary SAR hypotheses.

SAR_Concept cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity Structure Halogenated Phenylacetic Acid Lipophilicity Increased Lipophilicity (LogP) Structure->Lipophilicity Acidity Altered Acidity (pKa) Structure->Acidity ElectronicEffect Electronic Effects (Inductive/Resonance) Structure->ElectronicEffect Activity Enhanced/Altered Biological Activity (e.g., COX, MIC, TRPV1) Lipophilicity->Activity Acidity->Activity ElectronicEffect->Activity

References

Comparative Analysis of 3,5-Dihalogenated Phenylacetic Acid Analogs and Related Compounds in Anticancer and Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of 3,5-dihalogenated phenyl-containing compounds reveals critical insights for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of 3,5-dibromophenylacetic acid analogs and structurally related compounds, with a focus on their anticancer and enzyme inhibitory properties. Experimental data, detailed protocols, and pathway visualizations are presented to support future drug discovery and development efforts.

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR studies specifically on this compound analogs are limited in publicly available literature, analysis of structurally related compounds with 3,5-dihalogen substitution patterns provides valuable insights. The following sections compare the activities of a 3,5-dibromo-substituted phenylacrylic acid derivative and 3,5-dichloro-substituted pyrrolidine carboxylic acid derivatives, highlighting the role of the halogen substitution and the overall molecular scaffold in their biological effects.

Anticancer Activity of a 3,5-Dibromo Phenyl-Containing Compound

A notable example is the compound 3-(3,5-Dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid , which incorporates a 3,5-dibromophenyl moiety within a larger, more complex structure. This compound has demonstrated significant anticancer activity against various human cancer cell lines. The presence of the dibromo substitution on the phenyl ring is believed to contribute to its cytotoxic effects, potentially by enhancing its interaction with biological targets.

Antimicrobial and Anticancer Activities of 3,5-Dichloro Phenyl-Containing Analogs

In a related series of compounds, 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been evaluated for their antimicrobial and anticancer activities. The 3,5-dichloro substitution pattern on the phenyl ring is a key feature of these molecules. The nature of the substituent at the carboxylic acid group significantly influences the biological activity, indicating a clear structure-activity relationship. For instance, the conversion of the carboxylic acid to different functional groups leads to variations in antimicrobial potency.

Quantitative Data Summary

The biological activities of the representative 3,5-dihalogenated compounds are summarized in the tables below.

Table 1: Anticancer Activity of 3-(3,5-Dibromo...)-3-phenylacrylic acid

CompoundCancer Cell LineIC50 (µM)
3-(3,5-Dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acidHCT-1161.89
HepG24.05
MCF-719.3

Table 2: Antimicrobial Activity of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Derivatives

Compound DerivativePathogenMIC (µg/mL)
HydrazoneS. aureus (MRSA)>128
5-FluorobenzimidazoleS. aureus (MRSA)32
HydrazoneC. auris (MDR)16

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., HCT-116, HepG2, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the potential signaling pathways affected by the anticancer compounds and a general workflow for their evaluation.

anticancer_pathway cluster_cell Cancer Cell Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl-2 Bcl-2 Akt->Bcl-2 inhibits Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis Bax Bax Bcl-2->Bax inhibits Caspases Caspases Bax->Caspases Caspases->Apoptosis Anticancer Compound Anticancer Compound Anticancer Compound->PI3K inhibits Anticancer Compound->Akt inhibits Anticancer Compound->Bcl-2 inhibits

Caption: Potential signaling pathways targeted by anticancer compounds.

experimental_workflow cluster_invitro In vitro Evaluation Compound Synthesis Compound Synthesis In vitro Screening In vitro Screening Compound Synthesis->In vitro Screening Anticancer Assays (MTT) Anticancer Assays (MTT) In vitro Screening->Anticancer Assays (MTT) Enzyme Inhibition Assays Enzyme Inhibition Assays Anticancer Assays (MTT)->Enzyme Inhibition Assays SAR Analysis SAR Analysis Enzyme Inhibition Assays->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Caption: General experimental workflow for SAR studies.

Validating the Molecular Structure of 3,5-Dibromophenylacetic Acid: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate confirmation of a molecule's structure is a critical step in the synthesis and characterization of new chemical entities. This guide provides a comparative analysis of the expected spectroscopic data for 3,5-Dibromophenylacetic acid against its isomers, 2,4-Dibromophenylacetic acid and 3,4-Dibromophenylacetic acid. Due to the limited availability of published experimental spectra for these specific compounds, this guide leverages established spectroscopic principles and data from analogous compounds to present a predicted yet robust comparison.

This document outlines the expected outcomes from key analytical techniques—¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry—and provides generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for this compound and its isomers. These predictions are based on the analysis of substituent effects and spectral data from similar compounds, including various halogenated and substituted phenylacetic acids.

Table 1: Predicted ¹H NMR Data (in ppm) in CDCl₃

CompoundAromatic ProtonsMethylene Protons (-CH₂)Carboxylic Acid Proton (-COOH)
This compound ~7.5 (t, 1H, H4), ~7.4 (d, 2H, H2, H6)~3.6 (s, 2H)~10-12 (br s, 1H)
2,4-Dibromophenylacetic acid ~7.7 (d, 1H), ~7.4 (dd, 1H), ~7.2 (d, 1H)~3.7 (s, 2H)~10-12 (br s, 1H)
3,4-Dibromophenylacetic acid ~7.6 (d, 1H), ~7.4 (d, 1H), ~7.1 (dd, 1H)~3.5 (s, 2H)~10-12 (br s, 1H)

Table 2: Predicted ¹³C NMR Data (in ppm) in CDCl₃

CompoundCarboxylic Acid Carbon (-COOH)Methylene Carbon (-CH₂)Aromatic Carbons (C-Br)Aromatic Carbons (C-H & C-CH₂)
This compound ~175-178~40~122 (C3, C5)~138 (C1), ~132 (C4), ~130 (C2, C6)
2,4-Dibromophenylacetic acid ~175-178~39~123 (C2), ~121 (C4)~136 (C1), ~135 (C5), ~132 (C6), ~130 (C3)
3,4-Dibromophenylacetic acid ~175-178~40~124 (C3), ~122 (C4)~135 (C1), ~133 (C6), ~131 (C5), ~128 (C2)

Table 3: Predicted Key IR Absorption Bands (in cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)C-Br Stretch
This compound 2500-3300 (broad)~1700-1720~550-650
2,4-Dibromophenylacetic acid 2500-3300 (broad)~1700-1720~550-650
3,4-Dibromophenylacetic acid 2500-3300 (broad)~1700-1720~550-650

Table 4: Predicted Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound 292/294/296 (isotope pattern)[M-COOH]⁺, [M-CH₂COOH]⁺
2,4-Dibromophenylacetic acid 292/294/296 (isotope pattern)[M-COOH]⁺, [M-CH₂COOH]⁺
3,4-Dibromophenylacetic acid 292/294/296 (isotope pattern)[M-COOH]⁺, [M-CH₂COOH]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for molecules of this type include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak. The fragmentation pattern provides additional structural information. For compounds containing bromine, the characteristic isotopic pattern (due to ⁷⁹Br and ⁸¹Br isotopes) is a key diagnostic feature.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of a synthesized compound like this compound.

G A Hypothesized Structure: This compound B Spectroscopic Analysis A->B C 1H NMR B->C D 13C NMR B->D E IR Spectroscopy B->E F Mass Spectrometry B->F G Data Interpretation and Comparison C->G D->G E->G F->G H Structure Confirmed G->H Data Matches Prediction I Structure Inconsistent G->I Data Mismatches Prediction

Caption: Workflow for Spectroscopic Structure Validation.

This guide provides a foundational framework for the structural validation of this compound using predictive spectroscopic data. Researchers can use this information to design experiments and interpret their results, leading to a confident confirmation of the synthesized molecule's structure.

comparative study of the reactivity of different phenylacetic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of ortho-, meta-, and para-phenylacetic acid isomers. Understanding the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis, drug design, and materials science. This document summarizes key reactivity parameters, explores the underlying electronic and steric effects, and provides standardized experimental protocols for further investigation.

Introduction to Phenylacetic Acid Isomers

Phenylacetic acid and its isomers are carboxylic acids featuring a phenyl group attached to a methylene-carboxylic acid moiety. The position of the substituent on the phenyl ring relative to the side chain significantly influences the molecule's electronic properties and steric environment, thereby dictating its reactivity in various chemical transformations.

Acidity and pKa Values

The acidity of the carboxylic acid group is a fundamental measure of reactivity. It is influenced by the electronic effects of the substituent's position on the phenyl ring. The pKa value is a quantitative measure of acidity; a lower pKa indicates a stronger acid.

Table 1: pKa Values of Phenylacetic Acid Isomers

IsomerStructurepKa ValueReference
Phenylacetic Acid4.31[1]
ortho-Phenylacetic Acid4.36[2]
meta-Phenylacetic Acid4.69 (Predicted)[3]
para-Phenylacetic AcidN/A

The ortho isomer is slightly less acidic than the parent phenylacetic acid, which can be attributed to the "ortho effect." This effect is a combination of steric hindrance and electronic factors that can disrupt the coplanarity of the carboxyl group with the benzene ring, affecting resonance stabilization.[4][5] The meta isomer is the least acidic among the three, as the substituent is in a position where it has a minimal inductive effect on the carboxyl group and no resonance effect.

Reactivity in Key Chemical Transformations

The reactivity of phenylacetic acid isomers is not limited to their acidity. The steric and electronic effects of the substituent's position also play a critical role in various other reactions, including esterification, oxidation, and decarboxylation.

Esterification

Esterification is a common reaction of carboxylic acids. The rate and yield of esterification are sensitive to steric hindrance around the carboxylic acid group.

Expected Reactivity Order (Esterification): para > meta > ortho

The ortho isomer is expected to have the lowest reactivity in esterification reactions due to the steric hindrance caused by the substituent being in close proximity to the carboxylic acid group. This steric bulk impedes the approach of the alcohol nucleophile. Studies on the esterification of phenylacetic acid with substituted phenols have shown that ortho-substituted phenols give significantly lower yields compared to their para counterparts, supporting the role of steric hindrance.[6] The meta and para isomers are expected to have similar electronic effects on the carboxylic acid group, with the para isomer being slightly more reactive due to less steric hindrance.

Oxidation

The methylene group and the aromatic ring of phenylacetic acid isomers can undergo oxidation. The position of the substituent can influence the regioselectivity and rate of these reactions.

Oxidation of the methylene group to a carbonyl group can be achieved using various oxidizing agents. The electronic nature of the ring can influence the stability of reaction intermediates. For electrophilic aromatic substitution reactions on the ring, the directing effects of the alkyl group (ortho, para-directing) and the deactivating effect of the carboxylic acid group (meta-directing) will compete.

Decarboxylation

Decarboxylation of phenylacetic acid and its derivatives typically requires high temperatures or the presence of a catalyst. The stability of the resulting carbanion or radical intermediate is key to the reaction's feasibility. The position of the substituent on the phenyl ring can influence the stability of these intermediates through inductive and resonance effects.

Experimental Protocols

To facilitate further comparative studies, the following are generalized experimental protocols for key reactions.

Protocol 1: Determination of pKa

The pKa of each isomer can be determined by potentiometric titration.

Methodology:

  • Prepare a 0.01 M solution of the phenylacetic acid isomer in a 1:1 ethanol/water mixture.

  • Titrate the solution with a standardized 0.01 M NaOH solution.

  • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Plot the pH versus the volume of NaOH added.

  • The pKa is the pH at the half-equivalence point.

Protocol 2: Comparative Esterification (Fischer Esterification)

Methodology:

  • In separate round-bottom flasks, place 1 mmol of each phenylacetic acid isomer (ortho, meta, para).

  • Add 10 mL of methanol and 0.1 mL of concentrated sulfuric acid to each flask.

  • Reflux the mixtures for 2 hours.

  • After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extract the ester product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Analyze the yield of the methyl ester for each isomer by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Protocol 3: Comparative Oxidation of the Methylene Group

Methodology:

  • In separate reaction vessels, dissolve 1 mmol of each phenylacetic acid isomer in a suitable solvent (e.g., acetic acid).

  • Add a stoichiometric amount of an oxidizing agent (e.g., potassium permanganate or chromium trioxide).

  • Stir the reaction at a controlled temperature (e.g., 60 °C) for a set period.

  • Quench the reaction and work up the product.

  • Analyze the yield of the corresponding keto acid by HPLC or GC-MS.

Visualizing Reactivity Principles

The following diagrams illustrate the key concepts governing the reactivity of phenylacetic acid isomers.

electronic_effects substituent Substituent Position inductive Inductive Effect substituent->inductive resonance Resonance Effect substituent->resonance reactivity Overall Reactivity inductive->reactivity resonance->reactivity steric_hindrance ortho ortho-isomer reaction_site Reaction Site (COOH) ortho->reaction_site High Steric Hindrance meta meta-isomer meta->reaction_site Moderate Steric Hindrance para para-isomer para->reaction_site Low Steric Hindrance

References

A Comparative Guide to Analytical Method Development for 3,5-Dibromophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The development of robust and reliable analytical methods is critical for the quality control, impurity profiling, and pharmacokinetic studies of drug intermediates and active pharmaceutical ingredients such as 3,5-Dibromophenylacetic acid. This guide provides a comparative analysis of various analytical techniques for the quantification and characterization of this compound, supported by detailed experimental protocols and performance data.

Comparison of Analytical Methodologies

The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, sample throughput, and cost. High-Performance Liquid Chromatography (HPLC) is often the preferred method for its versatility and suitability for non-volatile compounds. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity but requires a derivatization step to improve the volatility of the analyte.[1][2] UV-Vis Spectroscopy and Acid-Base Titration represent simpler, more cost-effective alternatives for routine quantification where high specificity is not required.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectroscopy Acid-Base Titration
Principle Separation based on partitioning between a stationary and mobile phase.Separation of volatile compounds followed by mass-based detection.Measurement of light absorption by the analyte at a specific wavelength.Neutralization reaction between the acidic analyte and a standard basic solution.[3]
Specificity High (can separate from impurities).Very High (mass-based identification).Low (potential interference from other absorbing compounds).Low (quantifies total acidity).
Sensitivity Moderate to High.Very High.Low to Moderate.Low.
Sample Throughput High (with autosampler).Moderate (derivatization can be time-consuming).High.Moderate.
Complexity Moderate.High.Low.Low.
Cost Moderate to High.High.Low.Low.
Derivatization Not usually required.Required for this compound to increase volatility.[1]Not required.Not required.

Experimental Protocols

Reversed-phase HPLC is a highly suitable technique for the analysis of this compound and related halogenated carboxylic acids.[4][5][6] The following methods provide a starting point for development and optimization.

a. Standard Reversed-Phase HPLC Method

  • Stationary Phase: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Phosphoric acid in Water[4]

  • Mobile Phase B: Acetonitrile[4]

  • Elution: Isocratic: 60% Mobile Phase B[4]

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 30 °C[4]

  • Detection Wavelength: 230 nm[4]

  • Injection Volume: 10 µL[4]

b. High-Resolution Reversed-Phase HPLC Method

  • Stationary Phase: C18, 3 µm, 4.6 x 100 mm[4]

  • Mobile Phase A: 0.1% Formic acid in Water[4]

  • Mobile Phase B: Methanol[4]

  • Elution: Gradient: 50-90% B in 10 min[4]

  • Flow Rate: 1.2 mL/min[4]

  • Column Temperature: 35 °C[4]

  • Detection Wavelength: 254 nm[4]

  • Injection Volume: 5 µL[4]

Sample Preparation for HPLC:

  • Accurately weigh a sample of this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.[4]

  • Filter the solution through a 0.45 µm syringe filter before injection.[4]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

HPLC Analysis Workflow for this compound.

Direct analysis of this compound by GC-MS is challenging due to its low volatility.[1] A derivatization step is necessary to convert the carboxylic acid into a more volatile and thermally stable derivative.[1] Silylation is a common and effective derivatization technique for this purpose.

Derivatization Protocol (Silylation):

  • Accurately weigh 1 mg of the sample into a 2 mL reaction vial.[1]

  • Add 200 µL of an anhydrous solvent such as pyridine or acetonitrile.

  • Add 100 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

  • Cap the vial tightly and heat at 70°C for 30 minutes.[2]

  • Allow the vial to cool to room temperature before injection into the GC-MS system.

GC-MS Parameters:

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-550 m/z.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis weigh Weigh Sample add_solvent Add Solvent weigh->add_solvent add_bstfa Add BSTFA + TMCS add_solvent->add_bstfa heat Heat at 70°C add_bstfa->heat cool Cool to RT heat->cool inject Inject Sample cool->inject separate GC Separation inject->separate detect MS Detection separate->detect

GC-MS Analysis Workflow including Derivatization.

This method is suitable for the quantitative analysis of this compound in solutions where it is the primary absorbing species. For related dihydroxybenzoic acid, absorption maxima are observed around 208 nm, 250 nm, and 308 nm.[7] A wavelength scan should be performed to determine the optimal wavelength for analysis of this compound.

Protocol:

  • Wavelength Selection: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or ethanol) and perform a UV-Vis scan from 200-400 nm to identify the wavelength of maximum absorbance (λmax).

  • Standard Curve Preparation: Prepare a series of standard solutions of known concentrations.

  • Absorbance Measurement: Measure the absorbance of each standard solution at the determined λmax.

  • Plotting the Curve: Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the unknown sample in the same solvent, measure its absorbance, and determine the concentration from the standard curve.

This classical method provides a straightforward way to determine the total acidic content and can be used for assay determination of bulk this compound.[3]

Protocol:

  • Sample Preparation: Accurately weigh approximately 0.5 g of this compound and dissolve it in 50 mL of a suitable solvent, such as ethanol or a mixture of ethanol and water.[8]

  • Indicator: Add a few drops of an appropriate indicator, such as phenolphthalein.[8]

  • Titration: Titrate the solution with a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH), until the endpoint is reached, indicated by a persistent color change.[8]

  • Calculation: The concentration of the acid can be calculated based on the volume and concentration of the NaOH solution used.[3]

Method_Selection_Logic start Define Analytical Need q1 Need to separate from impurities? start->q1 hplc Use HPLC q1->hplc Yes q3 Is the sample relatively pure? q1->q3 No q2 High sensitivity required? q2->hplc No Continue with HPLC gcms Use GC-MS q2->gcms Yes hplc->q2 uvvis Use UV-Vis q3->uvvis Yes titration Use Titration q3->titration Yes, for bulk assay

Logical Flow for Selecting an Analytical Method.

References

X-ray Crystallography of 3,5-Dibromophenylacetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic data of derivatives of 3,5-Dibromophenylacetic acid and related alternative compounds. X-ray crystallography is a pivotal technique for elucidating the three-dimensional atomic and molecular structure of a compound, offering crucial insights into its physical and chemical properties. Understanding the crystal packing and intermolecular interactions of active pharmaceutical ingredients and their intermediates is fundamental in drug development for aspects such as polymorphism, solubility, and stability.

While a comprehensive crystallographic dataset for this compound was not available in the searched databases at the time of this publication, this guide presents data for closely related derivatives and analogous halogenated phenylacetic and benzoic acid compounds to offer a valuable comparative perspective.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of 3,5-disubstituted phenylacetic acid derivatives and related compounds. This data allows for a direct comparison of how different substituents on the phenyl ring influence the crystal lattice parameters and overall crystal system.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
3,5-bis(bromomethyl)phenyl acetate [1]C₁₀H₁₀Br₂O₂TriclinicP-18.324(2)10.585(3)15.339(4)88.01(3)81.39(3)73.12(3)1272.5(6)4
Methyl 3,5-dimethylbenzoate [1]C₁₀H₁₂O₂MonoclinicP2₁/c11.237(2)5.894(1)14.893(3)90109.32(3)90930.1(3)4
(3,5-Dibromo-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone [2]C₂₁H₁₂Br₂N₂O₃TriclinicP-17.390(5)8.919(4)14.955(9)74.61(4)76.71(5)71.03(4)887.5(9)2
3,5-Difluorophenylacetic acid C₈H₆F₂O₂----------
3,5-Dichlorophenylacetic acid C₈H₆Cl₂O₂----------

Data for 3,5-Difluorophenylacetic acid and 3,5-Dichlorophenylacetic acid were not fully available in the search results but they are included as important comparators.

Experimental Protocols

The following is a generalized experimental protocol for the single-crystal X-ray diffraction of a small organic molecule, based on established methodologies.

1. Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for growing crystals of phenylacetic acid derivatives is slow evaporation from a suitable solvent.

  • Materials:

    • Purified compound (e.g., a this compound derivative)

    • Solvent (e.g., ethanol, methanol, acetone, or a mixture)

    • Small, clean vials or test tubes

    • Parafilm or a loosely fitting cap

  • Procedure:

    • Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.

    • Filter the solution to remove any particulate matter.

    • Transfer the clear solution to a clean vial.

    • Cover the vial with parafilm pierced with a few small holes or a loose cap to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

    • Monitor the vial for the formation of well-defined single crystals.

2. Data Collection

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

  • Procedure:

    • A suitable single crystal is selected and mounted on a goniometer head.

    • The crystal is placed in the X-ray beam and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.

    • A series of diffraction images are collected as the crystal is rotated through a range of angles.

    • The intensities and positions of the diffracted X-ray beams are recorded by the detector.

3. Structure Solution and Refinement

  • Software: Specialized crystallographic software (e.g., SHELX, Olex2).

  • Procedure:

    • The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

    • This model is then refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles, resulting in a final, accurate three-dimensional structure of the molecule.

Visualizations

The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical structure of this comparative guide.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification of Derivative crystal_growth Crystal Growth (Slow Evaporation) synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray_diffraction X-ray Diffraction mounting->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Caption: Workflow of Single-Crystal X-ray Crystallography.

guide_structure Structure of the Comparative Guide cluster_data Data Presentation cluster_methods Experimental Protocols cluster_viz Visualizations main_topic X-ray Crystallography of this compound Derivatives comparison_table Comparative Crystallographic Data Table main_topic->comparison_table protocols Detailed Methodologies main_topic->protocols workflow_diagram Experimental Workflow Diagram main_topic->workflow_diagram guide_diagram Guide Structure Diagram main_topic->guide_diagram

Caption: Logical Structure of this Comparison Guide.

References

Safety Operating Guide

Proper Disposal of 3,5-Dibromophenylacetic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 3,5-Dibromophenylacetic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established best practices for hazardous chemical waste management.

I. Hazard Identification and Safety Summary

This compound is a halogenated organic compound that requires careful handling and disposal. Based on safety data for the compound and structurally similar chemicals, it should be treated as hazardous.

Key Hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

  • May cause long-lasting harmful effects to aquatic life.[1]

II. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound, ensure the following personal protective equipment is worn:

PPE CategorySpecific Recommendations
Hand Protection Chemical-resistant gloves (e.g., nitrile).[2]
Eye/Face Protection Safety glasses with side shields or goggles.[2]
Skin and Body Protection Lab coat.[2]
Respiratory Protection Use only in a well-ventilated area or outdoors. Avoid breathing dust.[1][3]

General Handling Precautions:

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.[1]

  • Avoid dust formation.

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

III. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is incineration at a licensed hazardous waste facility.[4] Under no circumstances should this chemical be disposed of down the drain or mixed with non-halogenated waste streams.[4]

Step 1: Waste Segregation

Proper segregation is critical to ensure safe and compliant disposal.

  • Solid Waste:

    • Collect pure this compound, contaminated weighing papers, and any contaminated consumables (e.g., gloves, wipes) in a dedicated, clearly labeled hazardous waste container.[4]

    • This container should be designated for "Halogenated Organic Solids."[4]

  • Liquid Waste (Solutions):

    • Solutions containing this compound should be collected in a separate, leak-proof container compatible with the solvent used.

    • This container must be labeled as "Halogenated Organic Liquid Waste."[4]

    • Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [4] Co-mingling can complicate and increase the cost of disposal.[4]

Step 2: Container and Labeling Requirements

  • All waste containers must be made of a compatible material and have a tightly fitting cap.[5]

  • The exterior of the container must be clean and free of contamination.

  • Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound."

Step 3: Temporary Storage

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong bases.[3]

  • Keep containers tightly closed during storage.

Step 4: Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: At a minimum, wear the PPE outlined in Section II.

  • Containment (Solid Spills): Carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[4]

  • Decontamination: Clean the spill area with a damp cloth or paper towels. All cleaning materials must be disposed of as halogenated hazardous waste.[4]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[4]

Step 5: Final Disposal

  • The final disposal of this compound must be conducted by a licensed and certified hazardous waste management provider.[4]

  • Contact your institution's EHS department to arrange for the collection and disposal of the waste.

IV. Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the safe disposal of this compound.

A Start: Generation of This compound Waste B Is the waste solid or liquid? A->B C Collect in 'Halogenated Organic Solids' container B->C Solid D Collect in 'Halogenated Organic Liquid Waste' container B->D Liquid E Ensure container is compatible, properly labeled, and sealed C->E D->E F Store in designated hazardous waste storage area E->F G Arrange for pickup by licensed hazardous waste contractor F->G H End: Compliant Disposal (Incineration) G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,5-Dibromophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,5-Dibromophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on safety data sheets for the compound and structurally similar chemicals, it is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[3][4][5]To protect eyes from splashes, mists, or fumes of the chemical, which can cause serious eye irritation.[2] A face shield offers broader protection.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[3][4]To prevent direct skin contact, which can cause skin irritation.[2]
Body Protection A lab coat, chemical-resistant apron, or coveralls.[3][5][6]To protect skin and clothing from spills and splashes.[3][4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[4][7][8] If ventilation is inadequate, use a NIOSH-approved respirator.[2]To minimize the inhalation of dust or vapors, which may cause respiratory irritation.[2]
Operational and Handling Plan

Safe handling practices are paramount to minimize exposure risk. Always work in a designated area equipped for handling hazardous chemicals.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and emergency shower are readily accessible.[4][5] Have a chemical spill kit available.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to control exposure to dust and vapors.[4][7][8]

  • Personal Protective Equipment (PPE): Don the required PPE as detailed in the table above before handling the chemical.

  • Dispensing: When weighing or transferring the solid, do so carefully to avoid creating dust.[1] Use spark-proof tools if there is a risk of ignition.[1]

  • Container Handling: Keep the container tightly closed when not in use.[2][8] Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[2]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[8] Do not eat, drink, or smoke in the laboratory.[8]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Response Plan

IncidentImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][9][10] Seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] If irritation persists, seek medical attention.[2]
Inhalation Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]
Minor Spill Evacuate non-essential personnel. Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[1][8] Clean the spill area thoroughly.
Major Spill Evacuate the area immediately and notify your supervisor and the institutional safety office.[9][11] Prevent entry to the area.
Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination.

Waste Disposal Protocol:

  • Waste Collection: Collect all waste, including unused product and contaminated materials (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible container.[12] Do not mix with other waste streams.[12]

  • Waste Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.[12] Follow all local, regional, and national regulations for hazardous waste disposal.[2][12]

  • Container Disposal: Ensure the container is completely empty before disposal.[12]

Visual Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify accessible eyewash and shower prep2 Confirm spill kit availability prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Work in a chemical fume hood prep3->handle1 Proceed to Handling handle2 Carefully weigh and transfer solid handle1->handle2 handle3 Keep container closed when not in use handle2->handle3 disp1 Collect waste in a labeled, sealed container handle2->disp1 Generate Waste post1 Store chemical properly handle3->post1 post2 Wash hands thoroughly post1->post2 disp2 Arrange for licensed hazardous waste disposal disp1->disp2

Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.